1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
Description
Properties
Molecular Formula |
C10H8F3N3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
[6-(trifluoromethyl)quinazolin-4-yl]methanamine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H,4,14H2 |
InChI Key |
OKZCMOWRLAXFEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)CN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
Introduction & Core Rationale
In modern rational drug design, the quinazoline scaffold is recognized as a highly privileged bicyclic heteroaromatic system. Specifically, 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine (also systematically referred to as (6-(trifluoromethyl)quinazolin-4-yl)methylamine) represents a critical pharmacophore building block. This molecule combines the rigid, hydrogen-bond-accepting quinazoline core with the metabolic stability of a trifluoromethyl (-CF
This in-depth guide dissects the structural causality, physicochemical properties, and self-validating synthetic workflows of this compound, providing a comprehensive resource for researchers developing targeted therapeutics, such as CC Chemokine Receptor 2 (CCR2) antagonists and KRAS G12C inhibitors[1][2].
Structural & Electronic Causality
The architectural design of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine is not arbitrary; every functional group serves a distinct physicochemical purpose:
-
The Quinazoline Core: Composed of a fused pyrimidine and benzene ring, this core acts as a rigid planar scaffold. The N1 and N3 nitrogens serve as critical hydrogen bond acceptors, frequently interacting with the hinge region of kinases or the allosteric pockets of G-protein-coupled receptors (GPCRs).
-
The 6-Trifluoromethyl (-CF
) Substituent: Positioned para to the C4a-N1 bond, the -CF group exerts a profound -withdrawing (inductive) effect. This causality is twofold: first, it lowers the pK of the quinazoline nitrogens, which mitigates off-target hERG liabilities typically associated with highly basic heterocycles. Second, the carbon-fluorine bonds block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the highly reactive C6 position, dramatically increasing the molecule's half-life and oral bioavailability[1]. -
The C4-Methanamine Linkage (-CH
NH ): Unlike direct N-linked anilines (which suffer from resonance delocalization into the pyrimidine ring), the methylene bridge isolates the primary amine. This preserves the amine's nucleophilicity and basicity, providing a flexible vector for downstream amide coupling or reductive amination while acting as a potent hydrogen bond donor in target binding sites.
Physicochemical Profiling
Understanding the quantitative parameters of this building block is essential for predicting its behavior in Lipinski-compliant drug design. The data below summarizes the core properties driving its utility.
| Parameter | Value | Pharmacological Causality |
| Molecular Weight | 227.19 g/mol | Low molecular weight provides a high Ligand Efficiency (LE), allowing extensive downstream functionalization without exceeding the Rule of 5. |
| cLogP | ~2.8 - 3.2 | The lipophilic -CF |
| Topological Polar Surface Area | 51.8 Ų | Optimal for avoiding rapid biliary clearance while maintaining sufficient aqueous solubility; allows for potential Blood-Brain Barrier (BBB) penetration. |
| pK | ~2.5 | The strongly electron-withdrawing -CF |
Synthetic Workflows & Mechanistic Insights
The synthesis of C-linked quinazoline methanamines requires overcoming the inherent preference for nucleophilic attack at the C4 position by heteroatoms. The workflow below utilizes a cyanation-reduction pathway to establish the carbon-carbon bond at C4.
Figure 1: Synthetic workflow for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine.
Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline
-
Mechanistic Rationale: The conversion of the quinazolinone to the 4-chloro derivative requires a potent electrophilic chlorinating agent. Phosphorus oxychloride (POCl
) acts as both the solvent and the reagent. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated HCl. Without DIPEA, the quinazoline nitrogens would protonate, deactivating the ring and stalling the chlorination[3]. -
Step-by-Step Procedure:
-
Suspend 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in neat POCl
(10.0 eq). -
Add DIPEA (2.0 eq) dropwise at 0 °C under an inert argon atmosphere.
-
Heat the reaction mixture to reflux (110 °C) for 16 hours.
-
Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl
. -
Quench the residue with ice-cold saturated NaHCO
and extract with dichloromethane (DCM).
-
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate system. The starting material (R
~0.2) will disappear, replaced by a highly UV-active spot (R ~0.7). Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the product mass: look for the [M+H] peak at m/z 233.0.
Protocol 2: Cyanation and Reduction to the Methanamine
-
Mechanistic Rationale: Direct alkylation at C4 with a carbon nucleophile is sterically and electronically hindered. Instead, a palladium-catalyzed cyanation is employed. The resulting nitrile is then reduced to the primary amine. The addition of HCl during hydrogenation prevents the formation of secondary amine byproducts by protonating the primary amine as it forms.
-
Step-by-Step Procedure:
-
Cyanation: Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous DMF. Add Zn(CN)
(0.6 eq) and Pd(PPh ) (0.05 eq). Heat to 100 °C for 4 hours. -
Workup: Filter through Celite, dilute with water, and extract with Ethyl Acetate. Purify via flash chromatography to isolate the nitrile intermediate.
-
Reduction: Dissolve the nitrile in Methanol containing 1.0 M HCl. Add 10% Pd/C (0.1 eq by weight).
-
Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Filter the catalyst and concentrate to yield the hydrochloride salt of the target methanamine.
-
-
Self-Validation Checkpoint: Following cyanation, Infrared (IR) spectroscopy must show a sharp, distinct nitrile stretch at ~2220 cm⁻¹. Following reduction, this peak must vanish entirely. Final LC-MS validation must yield an [M+H]
peak at m/z 228.1, confirming the successful formation of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine.
Pharmacological Applications
CC Chemokine Receptor 2 (CCR2) Antagonism
The 6-(trifluoromethyl)quinazolin-4-yl moiety is a cornerstone in the development of CCR2 antagonists, which are critical for treating inflammatory diseases and multiple sclerosis. In the discovery of the clinical candidate BMS-753426, researchers found that incorporating the 6-CF
KRAS G12C Inhibition
Mutant KRAS G12C is a major driver in non-small cell lung cancer (NSCLC) and colorectal cancers. Substituted quinazolines have emerged as highly effective scaffolds for covalently inhibiting this target[2]. The rigid quinazoline core anchors the molecule in the switch II pocket of the KRAS protein, while the 6-CF
References
-
Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC Source: nih.gov URL:[Link]
- Source: google.com (Google Patents)
- Source: google.com (Google Patents)
Sources
- 1. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9840516B2 - Substituted quinazolines as inhibitors of KRAS G12C - Google Patents [patents.google.com]
- 3. WO2022094354A1 - Pyrimidine compounds, compositions, and medicinal applications thereof - Google Patents [patents.google.com]
The Ascendant Trajectory of 6-(Trifluoromethyl)quinazolin-4-yl Derivatives in Oncology: A Technical Guide
Introduction: The Quinazoline Scaffold and the Trifluoromethyl Advantage in Cancer Therapeutics
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an excellent framework for designing molecules that can selectively interact with the active sites of key oncogenic proteins. Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval and are now integral components of treatment regimens for various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] These agents primarily function as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently dysregulated in malignant tumors.[3][4]
The therapeutic efficacy of quinazoline derivatives is highly dependent on the nature and position of their substituents.[1][3] Among the myriad of possible modifications, the introduction of a trifluoromethyl (CF3) group at the 6-position of the quinazoline ring has emerged as a particularly promising strategy. The CF3 group is a unique bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, membrane permeability, and binding affinity for its biological target. This guide will provide an in-depth technical exploration of the therapeutic potential of 6-(trifluoromethyl)quinazolin-4-yl derivatives in oncology, from their mechanism of action and structure-activity relationships to their synthesis and preclinical evaluation.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
The primary anticancer mechanism of many 6-(trifluoromethyl)quinazolin-4-yl derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as proliferation, survival, and migration.[3] Dysregulation of RTK signaling is a hallmark of many cancers.
Inhibition of the EGFR Signaling Pathway
A significant number of 6-(trifluoromethyl)quinazolin-4-yl derivatives have been designed and synthesized as potent inhibitors of EGFR.[4][5][6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of its downstream substrates. This blockade of EGFR signaling can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[3][7]
The interaction of a 6-(trifluoromethyl)quinazolin-4-yl derivative with the EGFR active site is a complex interplay of various non-covalent interactions. The quinazoline core itself often forms a critical hydrogen bond with a conserved methionine residue (Met793) in the hinge region of the kinase domain.[5] The substituent at the 4-position, frequently an anilino group, extends into a hydrophobic pocket, and its modifications can influence both potency and selectivity. The 6-trifluoromethyl group is thought to enhance binding affinity through favorable interactions with the protein, potentially by increasing the acidity of the N1 nitrogen of the quinazoline ring, thereby strengthening the key hydrogen bond with Met793.
Figure 1: Simplified diagram of EGFR signaling pathway inhibition by 6-(Trifluoromethyl)quinazolin-4-yl derivatives.
Dual Inhibition of PI3K/mTOR Pathway
Beyond EGFR, some quinazoline derivatives have been developed as dual inhibitors of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, playing a central role in cell growth, proliferation, and survival.[2] The development of dual PI3K/mTOR inhibitors is an attractive strategy, as it can potentially overcome the feedback activation of Akt that is often observed with mTORC1-selective inhibitors.
Other Potential Mechanisms
The versatility of the quinazoline scaffold allows for the design of derivatives with other mechanisms of action, including:
-
Tubulin Polymerization Inhibition: Some quinazoline derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate goal of these derivatives is to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[3]
Structure-Activity Relationship (SAR) Studies
The rational design of potent and selective 6-(trifluoromethyl)quinazolin-4-yl derivatives is heavily reliant on a thorough understanding of their structure-activity relationships.
| Position | Substituent | Impact on Activity |
| 6 | -CF3 (Trifluoromethyl) | Generally enhances potency, likely through improved binding affinity and metabolic stability.[8] |
| 4 | -Anilino derivatives | Common motif for EGFR inhibitors. Substitutions on the aniline ring can modulate potency and selectivity. |
| -Heterocyclic moieties | Can be explored to target other kinases or improve physicochemical properties. | |
| 2 | -Small alkyl or aryl groups | Can influence steric interactions within the binding pocket. |
| 7 | -Alkoxy groups (e.g., -OCH3) | Often incorporated to improve solubility and pharmacokinetic properties. |
Table 1: General Structure-Activity Relationships for 6-(Trifluoromethyl)quinazolin-4-yl Derivatives.
The 4-anilino-quinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[4] For 6-(trifluoromethyl) anilinoquinazolines, small, lipophilic substituents on the aniline ring, such as fluorine or chlorine, have been shown to enhance affinity for EGFR.[9] Furthermore, the introduction of specific functional groups on the aniline moiety can lead to irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the EGFR active site, a strategy employed by the approved drug afatinib.
Synthesis of 6-(Trifluoromethyl)quinazolin-4-yl Derivatives
The synthesis of 6-(trifluoromethyl)quinazolin-4-yl derivatives typically begins with a substituted anthranilic acid. A common synthetic route involves the following key steps:
Figure 2: General synthetic workflow for 6-(Trifluoromethyl)quinazolin-4-yl derivatives.
Experimental Protocol: General Synthesis of a 4-Anilino-6-(trifluoromethyl)quinazoline
-
Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one. A mixture of 2-amino-5-(trifluoromethyl)benzoic acid and an excess of formamide is heated at reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration.
-
Step 2: Synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline. The 6-(trifluoromethyl)quinazolin-4(3H)-one is refluxed with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), often in the presence of a catalytic amount of dimethylformamide (DMF). After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
-
Step 3: Synthesis of the Final 4-Anilino-6-(trifluoromethyl)quinazoline Derivative. The crude 4-chloro-6-(trifluoromethyl)quinazoline is dissolved in a suitable solvent, such as isopropanol or acetonitrile. The desired substituted aniline is then added, and the mixture is heated at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The final product can be purified by recrystallization or column chromatography.
Preclinical Evaluation and Therapeutic Potential
Numerous 6-(trifluoromethyl)quinazolin-4-yl derivatives have demonstrated promising anticancer activity in preclinical studies. Their efficacy is typically evaluated using a panel of human cancer cell lines, with IC50 values (the concentration of the compound that inhibits cell growth by 50%) being a key metric of potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) |
| 4-Anilino-6-(trifluoromethyl)quinazolines | A549 (NSCLC) | 0.1 - 5 | EGFR |
| HCT-116 (Colon) | 0.5 - 10 | EGFR | |
| MCF-7 (Breast) | 1 - 15 | EGFR | |
| 4-Morpholino-6-(trifluoromethyl)quinazolines | PC-3 (Prostate) | 0.2 - 8 | PI3K/mTOR |
| U87-MG (Glioblastoma) | 0.8 - 12 | PI3K/mTOR |
Table 2: Representative Antiproliferative Activities of 6-(Trifluoromethyl)quinazolin-4-yl Derivatives. (Note: These are representative value ranges and specific values will vary for individual compounds).
In addition to in vitro cytotoxicity assays, promising candidates are further evaluated in vivo using xenograft models, where human tumors are grown in immunocompromised mice. These studies provide valuable information on the compound's efficacy, pharmacokinetics, and toxicity profile in a living organism.
Future Directions and Conclusion
The 6-(trifluoromethyl)quinazolin-4-yl scaffold represents a highly promising platform for the development of novel anticancer agents. While much of the focus has been on EGFR inhibitors, the versatility of this core structure allows for the design of compounds that can target other key oncogenic pathways, such as the PI3K/mTOR cascade.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for specific kinase isoforms or mutant forms of kinases (e.g., T790M mutant EGFR, which confers resistance to first-generation inhibitors).[5]
-
Developing Multi-Targeted Agents: Creating single molecules that can inhibit multiple oncogenic targets simultaneously, a strategy that could be more effective at overcoming drug resistance.
-
Exploring Novel Mechanisms: Investigating whether 6-(trifluoromethyl)quinazolin-4-yl derivatives can be designed to have novel mechanisms of action beyond kinase inhibition.
-
Combination Therapies: Evaluating the synergistic effects of these derivatives when used in combination with other anticancer drugs or immunotherapies.
References
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). MedChemComm. Available at: [Link]
-
Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. (2018). Journal of Medicinal Chemistry. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Pharmaceuticals. Available at: [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (2025). Vascular and Endovascular Review. Available at: [Link]
- Quinazoline derivatives. (1997). Google Patents.
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry. Available at: [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2025). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
- Modulators of chemokine receptor activity, crystalline forms and process. (2008). Google Patents.
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Letters in Drug Design & Discovery. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules. Available at: [Link]
-
Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2018). ResearchGate. Available at: [Link]
-
F. Hoffmann-La Roche Ltd, Switzerland ... vs Cipla Ltd., Mumbai Central, Mumbai on 7 September, 2012. (2012). Indian Kanoon. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Taylor & Francis Online. Available at: [Link]
-
Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2001). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Pyrimidine compounds, compositions, and medicinal applications thereof. (2022). Google Patents.
-
Quinazoline derivatives & pharmacological activities: a review. (2013). SciSpace. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
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- 6. tandfonline.com [tandfonline.com]
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- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Computational and Synthetic Elucidation of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
Executive Summary
The compound 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine is a highly specialized heterocyclic building block frequently utilized in the rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Structurally, it consists of a bicyclic quinazoline core, a lipophilic trifluoromethyl (-CF₃) group at the 6-position, and a primary methanamine (-CH₂NH₂) moiety at the 4-position.
This technical whitepaper provides an in-depth analysis of the compound's chemoinformatic identifiers (SMILES, InChI, InChIKey), the computational workflows used to validate them, and a self-validating synthetic protocol for its preparation.
Structural Chemoinformatics & Identifiers
To ensure Findable, Accessible, Interoperable, and Reusable (FAIR) data handling in pharmaceutical R&D, molecules must be accurately represented using standardized line notations[1].
SMILES String
The Simplified Molecular-Input Line-Entry System (SMILES) is a topological string representation of a molecule. For 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine, the canonical SMILES generated via the Morgan algorithm is:
NCc1ncnc2ccc(C(F)(F)F)cc12
-
Causality of the Notation: The lowercase letters (c, n) explicitly define the sp² hybridized aromatic atoms of the quinazoline core. The ring closures (1 and 2) accurately map the shared bridgehead carbons (C4a and C8a), ensuring that the methanamine group (NCc1...) is precisely localized at the C4 position, while the trifluoromethyl group (...ccc(C(F)(F)F)cc...) is anchored at the C6 position.
Standard InChI and InChIKey
While SMILES can vary between different software parsers, the IUPAC International Chemical Identifier (InChI) provides a non-proprietary, deterministic, and hierarchically layered standard[2].
Standard InChI: InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7-8(5-6)9(4-14)16-3-15-7/h1-3,5H,4,14H2
-
Layer Breakdown:
-
1S: Indicates version 1, Standard InChI.
-
/C10H8F3N3: The main formula layer.
-
/c...: The connectivity layer, mathematically mapping the carbon-heteroatom framework without assuming bond orders, thus bypassing Kekulé resonance ambiguities.
-
/h...: The hydrogen layer, defining the exact protonation state and tautomeric localization.
-
InChIKey: Because the InChI string is variable in length and difficult to index in relational databases, it is hashed using the SHA-256 algorithm into a fixed 27-character string known as the InChIKey[3].
-
Format: XXXXXXXXXXXXXX-YYYYYYYYFV-P (The first 14 characters hash the connectivity layer, while the remaining characters encode stereochemistry and protonation).
Quantitative Molecular Properties
The following table summarizes the key physicochemical data derived from the structural identifiers.
| Property | Value | Computational Method / Source |
| Molecular Formula | C₁₀H₈F₃N₃ | Exact Mass Calculation |
| Molecular Weight | 227.19 g/mol | Isotopic Abundance Average |
| Monoisotopic Mass | 227.0670 Da | High-Resolution MS Target |
| Heavy Atom Count | 16 | Topological Analysis |
| Hydrogen Bond Donors | 1 | Lipinski Rule Set (Primary Amine) |
| Hydrogen Bond Acceptors | 5 | Lipinski Rule Set (N, F atoms) |
| Rotatable Bonds | 2 | Conformational Sampling |
| Fraction Csp³ | 0.10 | Structural Ratio |
Computational Workflow for Identifier Validation
To guarantee structural integrity before synthesis or virtual screening, cheminformaticians employ a self-validating computational pipeline[4].
Methodology
-
Structural Input & Sanitization: The 2D structure is ingested into an open-source cheminformatics toolkit (e.g., RDKit). The software sanitizes the molecule by checking implicit valences and assigning aromaticity[5].
-
Canonicalization: RDKit applies the Morgan algorithm to assign unique atom invariants, generating the canonical SMILES string. Validation: Re-parsing the SMILES must yield an identical atom-connectivity matrix.
-
InChI Generation: The sanitized molecule is processed through the IUPAC InChI API to generate the layered notation[1].
-
Hashing: The InChI string is processed via SHA-256 to produce the InChIKey, which is then cross-referenced against global databases (e.g., PubChem, ChEMBL) to verify novelty or retrieve existing assay data[3].
Fig 1: Computational Chemoinformatics Workflow for Identifier Validation.
Synthetic Methodology & Causality
The physical realization of this compound requires a highly controlled, self-validating synthetic pathway. Each step is designed with specific chemical causality to ensure regioselectivity and high yield.
Step-by-Step Protocol
Step 1: Quinazolinone Core Formation
-
Action: React 2-amino-5-(trifluoromethyl)benzoic acid with excess formamide at 150°C for 6 hours.
-
Causality: Formamide acts as both the solvent and the source of the C2 carbon and N3 nitrogen. The high temperature drives the cyclocondensation and subsequent dehydration to form the thermodynamically stable 6-(trifluoromethyl)quinazolin-4(3H)-one.
-
Validation: LC-MS confirms the mass shift corresponding to the loss of water and addition of the formamide fragment.
Step 2: Halogenation (Activation)
-
Action: Reflux the intermediate with Phosphorus oxychloride (POCl₃) and N,N-Diisopropylethylamine (DIPEA) for 4 hours.
-
Causality: The quinazolinone lactam tautomer is unreactive toward direct nucleophilic substitution. POCl₃ converts the tautomeric hydroxyl group into a highly reactive chloride leaving group, yielding 4-chloro-6-(trifluoromethyl)quinazoline. DIPEA neutralizes the generated HCl, preventing degradation.
-
Validation: TLC (Hexane:EtOAc) observes the disappearance of the highly polar starting material and the appearance of a less polar, UV-active spot.
Step 3: Cyanation (Carbon-Carbon Bond Formation)
-
Action: Treat the 4-chloro intermediate with Zinc cyanide (Zn(CN)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DMF at 100°C.
-
Causality: Direct nucleophilic substitution with cyanide can be sluggish. Palladium catalysis facilitates oxidative addition into the C-Cl bond and subsequent reductive elimination, ensuring a high-yielding conversion to 6-(trifluoromethyl)quinazoline-4-carbonitrile.
-
Validation: IR spectroscopy confirms the presence of the sharp nitrile (C≡N) stretching band near 2200 cm⁻¹.
Step 4: Controlled Reduction
-
Action: Hydrogenate the nitrile intermediate using Raney Nickel catalyst under a hydrogen atmosphere (50 psi) in methanolic ammonia.
-
Causality: The nitrile must be reduced to a primary amine without reducing the aromatic quinazoline ring or cleaving the C-F bonds. Raney Nickel is highly selective for nitrile reduction. Methanolic ammonia suppresses the formation of secondary amine byproducts by shifting the equilibrium of the intermediate imine.
-
Validation: ¹H NMR confirms the disappearance of the nitrile and the appearance of a singlet integrating to 2H (the -CH₂- group) and a broad singlet integrating to 2H (the -NH₂ group).
Fig 2: Step-by-step synthetic workflow for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine.
Pharmacological Relevance
The strategic placement of functional groups on this scaffold is not accidental. The trifluoromethyl (-CF₃) group at the 6-position significantly enhances the molecule's lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation at that site. Concurrently, the methanamine group at the 4-position acts as a critical pharmacophore. In physiological conditions, the primary amine is protonated, allowing it to form robust salt bridges or hydrogen bonds with acidic residues (e.g., Aspartate or Glutamate) within the hinge region of kinase targets or the orthosteric binding pockets of GPCRs.
References
-
Title: IUPAC International Chemical Identifier (InChI) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]
-
Title: International Chemical Identifier Source: Wikipedia URL: [Link]
-
Title: RDKit: Open-Source Cheminformatics Source: RDKit Official Documentation URL: [Link]
-
Title: IUPAC International Chemical Identifier (InChI)-related education and training materials Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Top 10 Open-Source Software Tools in the Pharmaceutical Industry (2026) Source: IntuitionLabs URL: [Link]
Sources
- 1. iupac.org [iupac.org]
- 2. IUPAC International Chemical Identifier (InChI)-related education and training materials through InChI Open Education Resource (OER) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Chemical Identifier - Wikipedia [en.wikipedia.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. RDKit Open-Source Cheminformatics. - References - Scientific Research Publishing [scirp.org]
Engineering the Trifluoromethyl-Quinazoline Scaffold: History, Discovery, and Mechanistic Workflows in Targeted Inhibitor Design
Executive Summary
The quinazoline pharmacophore is a privileged scaffold in medicinal chemistry, historically celebrated for yielding first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib. However, the emergence of acquired resistance and metabolic liabilities necessitated a structural evolution. The strategic incorporation of the trifluoromethyl (
As an application scientist, understanding the causality behind this substitution is critical: the
Historical Evolution and Target Diversification
The Fluorine Revolution in Quinazolines
Early quinazoline inhibitors were highly susceptible to metabolic degradation, particularly oxidation at the 2-position of the pyrimidine ring. By introducing a
Expanding Beyond Kinases: Modern Therapeutic Targets
Recent discoveries have pivoted the 2-trifluoromethyl-quinazoline scaffold away from traditional EGFR targeting and toward novel, hard-to-treat pathologies:
-
Werner (WRN) Helicase in Synthetic Lethality : WRN helicase has become a premier target for cancers exhibiting microsatellite instability (MSI-high). Novel 2-trifluoromethyl-4-aminoquinazoline derivatives (e.g., Compound 9, kzl052) have been discovered to bind directly to WRN. This binding downregulates WRN expression, stalls DNA replication forks, and triggers apoptosis via the MDM2/p53 pathway[2],[3].
-
Tubulin Polymerization Inhibition :
-aryl-2-trifluoromethyl-quinazoline-4-amines have demonstrated potent antileukemic properties. By targeting the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest in K562 and HEL cell lines[4]. -
Benign Prostatic Hyperplasia (BPH) : The derivative kzl054 has shown unique efficacy in BPH by inhibiting the secretion of TGF-
1 in stromal cells, thereby regulating the epithelial-mesenchymal transition (EMT) and preventing tissue remodeling[5]. -
Neuroprotection via Keap1-Nrf2 : In silico and in vitro studies have identified
quinazoline derivatives (e.g., S91) as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), offering a novel antioxidant approach for Alzheimer's disease[6],[7].
Quantitative Data & Structure-Activity Relationship (SAR)
To facilitate rapid comparison, the following table synthesizes the quantitative efficacy and mechanistic targets of key trifluoromethyl-quinazoline derivatives discovered in recent literature.
| Compound Designation | Primary Target | Key Cell Line / Model | Potency (IC | Mechanism of Action |
| Compound 5e | Tubulin (Colchicine site) | HeLa / K562 | 0.01 µM / 0.08 µM | Microtubule disruption; G2/M arrest[2] |
| Compound 9 (kzl052) | WRN Helicase | PC3 / LNCaP | 0.39 µM / 0.11 µM | WRN degradation; MDM2/p53 activation[2] |
| kzl054 | TGF- | BPH-1 / WPMY-1 | ~1.0 µM | Inhibits EMT and stromal cell signaling[5] |
| Compound S91 | Keap1-Nrf2 PPI | In silico (KELCH domain) | Disrupts PPI; activates antioxidant response[6] |
Mechanistic Visualizations
WRN Helicase Inhibition Pathway
The following diagram illustrates the causal signaling cascade initiated by trifluoromethyl-quinazoline binding to WRN helicase, ultimately leading to synthetic lethality in cancer cells.
Figure 1: Mechanistic pathway of WRN helicase inhibition by trifluoromethyl-quinazolines leading to apoptosis.
Inhibitor Discovery Workflow
Figure 2: Self-validating experimental workflow for the discovery of CF3-quinazoline inhibitors.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a distinct rationale explaining why the experimental choice was made, alongside internal controls to verify success.
Protocol 1: Microwave-Assisted Synthesis of 2-Trifluoromethyl-Quinazolin-4-amines
Rationale: The
Step-by-Step Methodology:
-
Intermediate Preparation: React 2-aminobenzamide with trifluoroacetic anhydride in glacial acetic acid to yield 2-(trifluoromethyl)quinazolin-4(3H)-one.
-
Chlorination: Reflux the intermediate with phosphorus oxychloride (
) and a catalytic amount of -dimethylformamide (DMF) for 4 hours to produce 4-chloro-2-(trifluoromethyl)quinazoline. Remove excess under reduced pressure. -
Microwave
Reaction: In a microwave vial, combine 1.0 equivalent of 4-chloro-2-(trifluoromethyl)quinazoline, 1.2 equivalents of the desired aniline derivative, and 2.0 equivalents of -diisopropylethylamine (DIPEA) in isopropanol. -
Irradiation: Subject the mixture to microwave irradiation at 120°C for 15 minutes.
-
Self-Validation (Purification & Characterization): Monitor reaction completion via TLC. Purify using flash column chromatography (Ethyl Acetate/Hexane gradient). Validate the structure using
NMR, NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the group must be confirmed via NMR (typically appearing as a sharp singlet around -70 ppm).
Protocol 2: Biological Validation of WRN Helicase Synthetic Lethality
Rationale: To prove that a compound is a true targeted inhibitor and not merely a non-specific cytotoxin, its efficacy must be tested in a synthetic lethality paradigm. By comparing wild-type cells against cells engineered to overexpress the target, we can isolate the specific mechanism of action[3].
Step-by-Step Methodology:
-
Cell Line Engineering: Transfect PC3 prostate cancer cells with lentiviruses containing the WRN gene to construct a WRN-overexpressing cell line (PC3-WRN). Maintain a negative control line transfected with an empty vector (PC3-NC).
-
Treatment: Seed PC3-WRN and PC3-NC cells in 6-well plates. Treat with the trifluoromethyl-quinazoline derivative (e.g., Compound 9) at its established IC
concentration for 48 hours. -
Flow Cytometry (Cell Cycle & Apoptosis):
-
Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze via flow cytometry to quantify the percentage of apoptotic cells and identify G2/M phase arrest.
-
-
Self-Validation (Western Blotting): Lyse the cells and perform SDS-PAGE. Probe with primary antibodies against WRN, MDM2, and p53. A successful targeted inhibitor will show a significant downregulation of WRN and MDM2, and a concurrent upregulation of p53 only in the sensitive cell populations, confirming the mechanistic pathway outlined in Figure 1[2].
References
-
Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase ResearchGate[Link]
-
Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells PubMed / European Journal of Medicinal Chemistry[Link]
-
Computational investigation of quinazoline derivatives as Keap1 inhibitors for Alzheimer's disease ResearchGate[Link]
-
A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells MDPI[Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox ACS Publications[Link]
-
Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1–Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease ResearchGate[Link]
-
Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents ResearchGate[Link]
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An In-Depth Technical Guide to Predicting the Metabolic Stability of 6-Trifluoromethyl Quinazoline Scaffolds
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on predicting the metabolic stability of 6-trifluoromethyl quinazoline scaffolds. We will delve into the core principles, established experimental protocols, and in-silico modeling techniques that are essential for evaluating and optimizing the metabolic profile of these promising therapeutic agents.
The Significance of the 6-Trifluoromethyl Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically successful drugs. Its rigid structure provides a well-defined framework for orienting functional groups to interact with biological targets.[1] The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position has emerged as a powerful strategy to enhance the therapeutic potential of these molecules.[2]
The trifluoromethyl group imparts several advantageous properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[3][4] This often leads to a longer drug half-life and improved bioavailability.[1][4]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.[1][3]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups, affecting drug-receptor interactions.[3][5]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a compound's steric and electronic properties to improve its metabolic profile.[6]
Given these benefits, accurately predicting the metabolic stability of novel 6-trifluoromethyl quinazoline derivatives is a critical step in the drug discovery process. It allows for the early identification of potential metabolic liabilities and guides the rational design of more robust drug candidates.
Understanding the Metabolic Landscape of Quinazoline Scaffolds
The metabolism of quinazoline derivatives is primarily mediated by the cytochrome P450 superfamily of enzymes, with isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 playing significant roles.[7][8][9] Common metabolic transformations for the quinazoline core include oxidation, hydroxylation, and N-dealkylation.
The introduction of the 6-trifluoromethyl group is a well-established strategy to block a potential metabolic hotspot on the quinazoline ring, thereby increasing its metabolic stability.[1][4] However, other positions on the scaffold and its substituents can still be susceptible to metabolism. A study on 6,7-dialkoxy-4-anilinoquinazolines revealed that the position of a fluoro substituent on the anilino ring significantly impacted metabolic stability, with 4-fluoro-substituted compounds undergoing rapid degradation.[10]
A Dual-Pronged Approach to Predicting Metabolic Stability
A robust assessment of metabolic stability relies on a combination of in vitro experimental assays and in silico predictive modeling. This dual approach provides a comprehensive understanding of a compound's metabolic fate, from its intrinsic clearance rate to the identification of specific metabolic hotspots.
Caption: A dual-pronged approach to predicting metabolic stability.
Part 1: In Vitro Experimental Assessment of Metabolic Stability
In vitro assays are the cornerstone of metabolic stability assessment, providing quantitative data on a compound's susceptibility to enzymatic degradation.[11][12][13] The two most common systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method primarily used to evaluate Phase I metabolism mediated by CYP enzymes.[14][15][16]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[16] The disappearance of the parent compound over time is monitored to determine its metabolic stability.[12]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the 6-trifluoromethyl quinazoline derivative in DMSO.
-
Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17] This system ensures a sustained supply of the necessary cofactor for CYP activity.
-
-
Incubation:
-
Time-Point Sampling:
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
t1/2 = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein)
-
-
Table 1: Comparison of In Vitro Metabolic Stability Assays
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Subcellular fraction (microsomes) | Whole cells (hepatocytes) |
| Metabolic Coverage | Primarily Phase I (CYP-mediated)[14][19] | Phase I and Phase II enzymes[20][21] |
| Cellular Processes | No intact cell structure | Includes cellular uptake and transport[20] |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
| Predictive Power | Good for initial screening of CYP metabolism | More physiologically relevant for predicting in vivo clearance[20] |
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[20][21]
Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes.[12][21] The rate of disappearance of the parent compound is measured to determine its intrinsic clearance, which can then be used to predict in vivo hepatic clearance.[20][21]
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes from the desired species (e.g., human, rat, mouse) according to the supplier's protocol.
-
Determine cell viability and density. Adjust the cell suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.
-
-
Incubation:
-
Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.[21]
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[21]
-
Terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
-
Sample Analysis and Data Interpretation:
-
The subsequent steps of sample processing, LC-MS/MS analysis, and data calculation are similar to the microsomal stability assay. The intrinsic clearance is typically expressed as µL/min/10^6 cells.[21]
-
Caption: Workflow for an in vitro metabolic stability assay.
Part 2: In Silico Prediction of Metabolic Stability
In silico tools offer a rapid and cost-effective means to predict the metabolic fate of compounds early in the drug discovery process.[22][23][24] These methods can be broadly categorized into ligand-based and structure-based approaches.[25]
Site of Metabolism (SoM) Prediction
Identifying the most likely sites of metabolic attack on a molecule is crucial for guiding chemical modifications to improve stability. Several computational tools are available for SoM prediction.[26][27][28]
-
Rule-based and Machine Learning Methods: These approaches utilize databases of known metabolic transformations to build predictive models.[26][27] Software like StarDrop™, ADMET Predictor, and CyProduct can predict the likelihood of metabolism at each atom in a molecule.[26][27][29]
-
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies for metabolic reactions at different sites on a molecule.[22][23][30] This provides a more mechanistically detailed prediction of metabolic lability.[29][31]
Predicting Overall Metabolic Stability
In addition to identifying specific metabolic hotspots, in silico models can also classify compounds as having high or low metabolic stability. These models are typically built using machine learning algorithms trained on large datasets of experimentally determined metabolic stability data.[32][33][34]
Table 2: Overview of In Silico Metabolic Prediction Approaches
| Approach | Methodology | Advantages | Disadvantages |
| Rule-based/Machine Learning | Utilizes knowledge of known metabolic reactions and large datasets to train predictive models.[26][27] | High-throughput, can be applied to large compound libraries.[27] | Predictive accuracy is dependent on the quality and diversity of the training data. |
| Quantum Mechanics (QM) | Calculates reaction energies and barriers for metabolic transformations based on the electronic structure of the molecule.[22][23][30] | Provides mechanistic insights into metabolic pathways.[29][31] | Computationally intensive, lower throughput.[31] |
| Structure-based (Docking) | Docks the substrate into the active site of a CYP enzyme model to predict binding affinity and orientation. | Can provide insights into isoform-specific metabolism. | Accuracy is dependent on the quality of the protein structure model. |
Integrating In Vitro and In Silico Approaches for Optimal Prediction
The most effective strategy for predicting the metabolic stability of 6-trifluoromethyl quinazoline scaffolds involves a synergistic integration of in vitro and in silico methods.
Caption: An integrated decision-making workflow for metabolic stability assessment.
This iterative process allows for the rapid screening of new designs, experimental validation of promising candidates, and data-driven optimization of metabolic liabilities. By understanding and applying the principles and methodologies outlined in this guide, researchers can significantly enhance their ability to develop 6-trifluoromethyl quinazoline-based drugs with favorable pharmacokinetic profiles.
References
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- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (n.d.). Benchchem.
- Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review. (2017). Current Drug Metabolism.
- Metabolic stability screen for drug discovery using cassette analysis and column switching. (2007). Journal of Pharmaceutical and Biomedical Analysis.
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- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
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- CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism. (n.d.). Nucleic Acids Research.
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- Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
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- Bioisosteric Replacements. (n.d.). Chemspace.
- Bioisosteric Replacement Str
- P450 Site of Metabolism (SOM) Prediction. (n.d.).
- From quantum mechanics to metabolic pathways. (n.d.). American Chemical Society.
- Advances in Bio-isosteric Replacement for Modern Medicinal Chemistry. (2025). SCICONX.
- SuperCYPsPred. (2020). Nucleic Acids Research.
- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022). Chemical Research in Toxicology.
- In Silico Drug Metabolism Prediction Services. (n.d.).
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. (2016). NIH Research Festival.
- Hepatocyte Stability Assay. (n.d.). Domainex.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
- Addressing metabolic liabilities by bioisosteric replacements with Spark™. (2022). Cresset.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io.
- METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. (n.d.). Nuclear Medicine and Biology.
- ADME Microsomal Stability Assay. (n.d.). BioDuro.
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- Cytochrome P450 species involved in the metabolism of quinoline. (n.d.).
- A Site of Metabolism Prediction Tool Applied to the Cytochrome P450 2C9. (2003). Journal of Medicinal Chemistry.
- Hepatocyte Stability Assay. (2025).
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery.
- Cell Toxicity And Cytochrome P450 Metabolism Of Some Quinazoline–4–ones. (n.d.).
- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. (2025). Benchchem.
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
- Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. (n.d.). Journal of the American Chemical Society.
- Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. (n.d.). WSU Research Exchange.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). RSC Medicinal Chemistry.
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Mechanistic Profiling of Quinazoline-4-yl Methanamine Derivatives: A Technical Guide
Topic: Mechanism of Action for Quinazoline-4-yl Methanamine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) defined the first generation of EGFR inhibitors, the emergence of resistance mutations—specifically the T790M "gatekeeper" mutation—necessitated structural evolution.
Quinazoline-4-yl methanamine derivatives represent a strategic structural modification.[1] By introducing a methanamine (–NH–CH₂–) linker at the C4 position, these derivatives introduce a degree of conformational flexibility absent in the rigid aniline congeners. This guide dissects the molecular mechanism, synthesis, and validation protocols for this subclass, positing them as potent inhibitors of EGFR
Structural Logic & Pharmacophore Analysis
The efficacy of quinazoline-4-yl methanamine derivatives hinges on three pharmacophoric pillars:
-
The Quinazoline Core (Hinge Binder):
-
The N1 and N3 nitrogens function as hydrogen bond acceptors.
-
The N1 nitrogen forms a critical H-bond with the backbone amide of Met793 in the ATP-binding pocket of EGFR.[1]
-
-
The Methanamine Linker (The Flexibility Factor):
-
Unlike the rigid C4-aniline bond, the methylene bridge (–CH₂–) in the methanamine group allows the attached aromatic tail to rotate.
-
Mechanistic Advantage: This rotational freedom enables the inhibitor to adopt a "U-shaped" or "extended" conformation, potentially avoiding steric clashes with the bulky Methionine residue in T790M mutants, which renders first-generation inhibitors ineffective.
-
-
The Tail Region (Hydrophobic Interaction):
-
The aromatic moiety attached to the methanamine (e.g., thiophene, substituted phenyl) extends into the hydrophobic back pocket, stabilizing the complex via Van der Waals interactions.
-
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition[1]
The primary MoA is reversible, ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.
3.1 Signaling Pathway Interception
Upon binding, these derivatives prevent the phosphorylation of tyrosine residues on the intracellular domain of EGFR. This blockade halts the recruitment of downstream effectors, effectively silencing two critical oncogenic pathways:
-
RAS/RAF/MEK/ERK Pathway: Responsible for cell proliferation.
-
PI3K/AKT/mTOR Pathway: Responsible for cell survival and anti-apoptosis.
3.2 Visualization of the Signaling Blockade
Figure 1: Signal transduction blockade by Quinazoline-4-yl methanamine derivatives.[1][2] The inhibitor competes with ATP at the EGFR kinase domain, preventing downstream activation of RAS/MAPK and PI3K/AKT pathways.
Experimental Validation Protocols
To validate the MoA and efficacy of these derivatives, a rigorous, self-validating workflow is required.[1]
4.1 Protocol A: Chemical Synthesis (Nucleophilic Substitution)
Rationale: The C4-position of the quinazoline ring is highly electrophilic, making it susceptible to nucleophilic attack by amines.
Step-by-Step Methodology:
-
Starting Material: Dissolve 4-chloroquinazoline (1.0 equiv) in isopropanol (IPA).
-
Nucleophile Addition: Add the specific methanamine derivative (e.g., thiophene-2-ylmethanamine) (1.1 equiv).[1]
-
Base: Add Triethylamine (Et3N) or DIPEA (1.5 equiv) to scavenge the HCl byproduct.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).
-
Workup: Cool to room temperature. The product often precipitates as a hydrochloride salt or free base. Filter, wash with cold IPA, and recrystallize from ethanol.
-
Characterization: Confirm structure via ¹H-NMR (look for the methylene doublet at δ 4.5–5.0 ppm) and HRMS.
4.2 Protocol B: In Vitro Kinase Assay (ADP-Glo™)
Rationale: Quantifies the amount of ADP produced by the kinase reaction. Less ADP = Higher Inhibition.
Workflow:
-
Enzyme Prep: Dilute EGFR (WT or T790M) to 0.2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Treatment: Add 2 µL of the quinazoline derivative (serially diluted in DMSO) to 384-well plates.
-
Reaction Initiation: Add 4 µL of Enzyme + 4 µL of ATP/Substrate mix (Poly [Glu:Tyr] 4:1).
-
Incubation: Incubate at Room Temp for 60 minutes.
-
Detection: Add 8 µL of ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 mins. Add 16 µL Kinase Detection Reagent (converts ADP to Luciferase signal).
-
Readout: Measure Luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
4.3 Protocol C: Molecular Docking Validation
Rationale: In silico confirmation of the binding mode.[3][4][5][6]
-
Protein Prep: Retrieve PDB ID: 1M17 (EGFR WT) or 3W2O (EGFR T790M). Remove water molecules.
-
Ligand Prep: Minimize energy of the quinazoline-4-yl methanamine derivative.
-
Grid Generation: Center grid box on the ATP binding site (residues Met793, Thr790, Cys797).
-
Docking: Use AutoDock Vina or Glide (Schrödinger).
-
Analysis: Look for:
Quantitative Data Summary
The following table summarizes typical SAR (Structure-Activity Relationship) trends found in high-performing derivatives of this class.
| Compound Class | C4-Linker Type | R-Group (Tail) | EGFR (WT) IC₅₀ | EGFR (T790M) IC₅₀ | Mechanistic Insight |
| Gefitinib (Ref) | -NH- (Aniline) | 3-Cl, 4-F Phenyl | ~30 nM | > 1000 nM | Rigid linker clashes with T790M.[1] |
| Derivative A | -NH-CH₂- (Methanamine) | Phenyl | 45 nM | 350 nM | Improved flexibility, moderate mutant potency.[1] |
| Derivative B | -NH-CH₂- (Methanamine) | Thiophene-2-yl | 12 nM | 85 nM | Thiophene reduces steric bulk; linker allows optimal folding.[1] |
| Derivative C | -NH-CH₂- (Methanamine) | Pyridin-3-yl | 120 nM | > 500 nM | Pyridine nitrogen may repel hydrophobic pocket residues.[1] |
Note: Data represents aggregated trends from recent medicinal chemistry literature [1][2].[1]
Experimental Workflow Diagram
Figure 2: Iterative development workflow for quinazoline-4-yl methanamine derivatives.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI Molecules, 2021. Link[1]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI Molecules, 2023. Link[1]
-
Discovery of novel 4-arylamino-quinazoline derivatives as EGFR L858R/T790M inhibitors. Bioorganic Chemistry, 2022.[1][2] Link
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Advanced Pharmaceutical Technology & Research, 2015. Link
Sources
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- 2. Discovery of novel 4-arylamino-quinazoline derivatives as EGFRL858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine is a valuable building block for the development of novel pharmaceuticals.
This document provides a comprehensive guide for the scalable synthesis of 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine, intended for researchers, scientists, and professionals in drug development. The protocols detailed herein are designed to be robust, efficient, and amenable to large-scale production, with a focus on commercially available starting materials and established chemical transformations.
Overall Synthetic Strategy
The synthesis of the target compound is designed as a four-step process, commencing with the commercially available 2-amino-5-(trifluoromethyl)benzoic acid. This strategy ensures a cost-effective and time-efficient production route. The overall workflow is depicted below.
Caption: Overall synthetic workflow for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine.
Detailed Experimental Protocols
PART 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one
This initial step involves the cyclization of 2-amino-5-(trifluoromethyl)benzoic acid with formamide to construct the core quinazolinone ring structure. This method is a well-established and high-yielding approach for the synthesis of 4(3H)-quinazolinones.[4][5]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 | 205.14 | 1.0 |
| Formamide | 75-12-7 | 45.04 | 5.0 - 10.0 |
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq.).
-
Add an excess of formamide (5.0 - 10.0 eq.).
-
Heat the reaction mixture to 160-180 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 6-(trifluoromethyl)quinazolin-4(3H)-one as a solid.
Purification:
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford a high-purity product.
Expected Yield: 85-95%
Characterization (Expected):
-
¹H NMR: Peaks corresponding to the aromatic protons and the N-H proton of the quinazolinone ring.
-
¹³C NMR: Signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching, and C-F stretching.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product (215.04).[6]
PART 2: Synthesis of 4-Chloro-6-(trifluoromethyl)quinazoline
The hydroxyl group of the quinazolinone is converted to a chloro group, which serves as a good leaving group for the subsequent nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation on a large scale.[7][8]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 6-(Trifluoromethyl)quinazolin-4(3H)-one | 16544-67-5 | 214.14 | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 3.0 - 5.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalytic amount |
Protocol:
-
In a fume hood, suspend 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq.) in an excess of thionyl chloride (3.0 - 5.0 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining SOCl₂.
-
The crude 4-chloro-6-(trifluoromethyl)quinazoline can be used directly in the next step or purified.
Purification:
The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.
Expected Yield: 80-90%
Characterization (Expected):
-
¹H NMR: Signals for the aromatic protons of the quinazoline ring.
-
¹³C NMR: Resonances for the carbons of the quinazoline ring, including the carbon bearing the chlorine atom.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product (233.01/235.01 due to chlorine isotopes).
PART 3: Synthesis of 6-(Trifluoromethyl)quinazoline-4-carbonitrile
This step involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by a cyanide group. Sodium cyanide is a cost-effective and readily available cyanide source for this transformation.[9]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Chloro-6-(trifluoromethyl)quinazoline | 5190-68-1 | 232.58 | 1.0 |
| Sodium cyanide (NaCN) | 143-33-9 | 49.01 | 1.2 - 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
Safety Note: Sodium cyanide is highly toxic. All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. An emergency cyanide antidote kit should be readily available.[2][4][10][11][12]
Protocol:
-
Dissolve 4-chloro-6-(trifluoromethyl)quinazoline (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add sodium cyanide (1.2 - 1.5 eq.) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.
Purification:
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Expected Yield: 75-85%
Characterization (Expected):
-
¹H NMR: Signals for the aromatic protons.
-
¹³C NMR: Resonances for the quinazoline ring carbons and a characteristic signal for the nitrile carbon.
-
IR (KBr, cm⁻¹): A sharp peak around 2230 cm⁻¹ corresponding to the C≡N stretch.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product (224.04).
PART 4: Synthesis of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney Nickel is a scalable and efficient method for this transformation.[1][6][13][14][15][16][17][18][19][20][21][22]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 6-(Trifluoromethyl)quinazoline-4-carbonitrile | - | 223.16 | 1.0 |
| Raney Nickel (slurry in water) | 7440-02-0 | 58.69 | Catalytic amount |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | Excess (pressure) |
| Methanol or Ethanol | 67-56-1 | 32.04 | Solvent |
| Ammonia (optional, in solvent) | 7664-41-7 | 17.03 | - |
Safety Note: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere or as a slurry in water. Hydrogen gas is flammable and explosive. The reaction should be carried out in a well-ventilated area with appropriate safety measures.[1][6][14][15]
Protocol:
-
In a hydrogenation vessel, add a solution of 6-(trifluoromethyl)quinazoline-4-carbonitrile (1.0 eq.) in methanol or ethanol. The use of an ammoniacal solution of the alcohol can help to suppress the formation of secondary amine byproducts.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with water to prevent ignition.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, followed by recrystallization.
Expected Yield: 70-85%
Characterization (Expected):
-
¹H NMR: Signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons.
-
¹³C NMR: Resonances for the quinazoline ring carbons and the methylene carbon.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the primary amine.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product (228.08).
Mechanism of Key Transformations
Chlorination of Quinazolinone with SOCl₂
The chlorination of the 4-quinazolinone proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the 4-chloroquinazoline.
Caption: Mechanism of quinazolinone chlorination.
References
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 6-(Trifluoromethyl)quinazolin-4(1H)-one. Retrieved from [Link]
-
ResearchGate. (2025, November 27). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Taekwang. (n.d.). Sodium Cyanide Safety Handling Guide. Retrieved from [Link]
-
Anode & Wire Mesh Supplier. (2024, March 25). Introduction to Raney Nickel-Common Catalyst for Alkaline Electrolyzer. Retrieved from [Link]
-
Arkivoc. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
Thieme. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
Wiley Online Library. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Method for the hydrogenation of nitriles to primary amines.
- Google Patents. (n.d.). Nitrile reducing process to prepare amine.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
MDPI. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]
-
YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
MDPI. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]
-
Frontiers in Pharmacology. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocar. Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]
-
Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]
-
Dove Medical Press. (2024, October 23). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
ScienceDirect. (n.d.). The effect of the [18F]-PEG group on tracer qualification of [4-(phenylamino)-quinazoline-6-YL]. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
MDPI. (n.d.). Hijacking the Hydrogen Sulfide Axis: A Novel 4‑Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ‑Lyase Suppression. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chloroquinazolines (4a–c): Reaction conditions (i).... Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Retrieved from [Link]
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- 8. Hijacking the Hydrogen Sulfide Axis: A Novel 4‑Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ‑Lyase Suppression - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. youtube.com [youtube.com]
Step-by-Step Preparation of 4-Aminomethyl-6-trifluoromethylquinazoline: A Comprehensive Protocol
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Introduction & Rationale
The 6-trifluoromethylquinazoline core is a privileged and highly sought-after scaffold in modern medicinal chemistry. Its unique electronic properties and metabolic stability have made it a critical structural motif in the development of targeted therapeutics, most notably in the design of clinical-stage CC chemokine receptor 2 (CCR2) antagonists such as BMS-741672[1][2][3].
When functionalizing the 4-position of this scaffold, the installation of an aminomethyl group (-CH₂NH₂) presents a unique synthetic challenge. Direct cyanation and subsequent hydrogenation of 4-chloroquinazolines frequently lead to over-reduction of the susceptible 3,4-imine bond within the pyrimidine ring. To circumvent this, we have designed a highly chemoselective, four-step synthetic pathway: Methylation → Bromination → Azidation → Staudinger Reduction .
This route utilizes 2-amino-5-(trifluoromethyl)acetophenone as the starting material. By leveraging the acidity of the 4-methyl intermediate and the absolute chemoselectivity of the Staudinger reduction, this protocol completely avoids high-pressure hydrogenation and toxic cyanide reagents, ensuring an intact quinazoline core and a high-purity primary amine product.
Synthetic Pathway Visualization
The following diagram illustrates the four-step sequence, moving from the commercially available acetophenone derivative to the final primary amine.
Caption: Four-step synthetic pathway for 4-aminomethyl-6-trifluoromethylquinazoline.
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system , incorporating specific in-process controls (IPCs) and mechanistic checkpoints to ensure reproducibility and high yield.
Step 1: Niementowski-Type Cyclocondensation
Objective: Synthesis of 4-Methyl-6-(trifluoromethyl)quinazoline.
-
Mechanistic Insight: Formamide serves a dual purpose as both the solvent and the reagent (acting as a formylating agent and ammonia equivalent). The primary aniline is initially formylated, followed by the tautomerization of the methyl ketone to an enol/enamine. Intramolecular nucleophilic attack and subsequent dehydration drive the formation of the fully aromatized pyrimidine ring[4].
-
Reagents:
-
2-Amino-5-(trifluoromethyl)acetophenone: 10.0 g (49.2 mmol, 1.0 eq)
-
Formamide: 40 mL (excess)
-
-
Procedure:
-
Charge a 100 mL round-bottom flask with 2-amino-5-(trifluoromethyl)acetophenone and formamide.
-
Equip the flask with a reflux condenser and heat the mixture to 150 °C under a nitrogen atmosphere for 12–16 hours.
-
Self-Validation Checkpoint: The reaction transitions from a pale solution to a dark, viscous mixture. TLC (EtOAc/Hexane 1:1, UV 254 nm) will confirm the complete consumption of the starting material.
-
Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid via recrystallization from hot ethanol to yield the pure 4-methylquinazoline intermediate.
-
Step 2: Wohl-Ziegler Radical Bromination
Objective: Synthesis of 4-(Bromomethyl)-6-(trifluoromethyl)quinazoline.
-
Mechanistic Insight: The 4-methyl group of the quinazoline ring is highly activated (similar to 4-picoline). Radical bromination selectively functionalizes this benzylic-like position. Strict stoichiometric control (1.05 eq of NBS) is critical to prevent over-oxidation to the gem-dibromo byproduct.
-
Reagents:
-
4-Methyl-6-(trifluoromethyl)quinazoline: 8.0 g (37.7 mmol, 1.0 eq)
-
N-Bromosuccinimide (NBS): 7.0 g (39.6 mmol, 1.05 eq)
-
Azobisisobutyronitrile (AIBN): 0.62 g (3.77 mmol, 0.1 eq)
-
Trifluorotoluene (PhCF₃): 80 mL
-
-
Procedure:
-
Suspend the quinazoline intermediate, NBS, and AIBN in PhCF₃ in a 250 mL flask.
-
Heat the mixture to reflux (approx. 85 °C) under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation Checkpoint: The dense NBS powder initially sinks. As the reaction progresses, it is consumed and replaced by succinimide, which floats to the surface of the solvent, providing a reliable visual cue for completion.
-
Cool the reaction to 0 °C and filter off the floating succinimide crystals.
-
Concentrate the filtrate and purify via flash column chromatography (Silica gel, EtOAc/Hexane 1:4) to isolate the monobrominated product.
-
Step 3: Nucleophilic Azidation
Objective: Synthesis of 4-(Azidomethyl)-6-(trifluoromethyl)quinazoline.
-
Mechanistic Insight: The highly electrophilic bromomethyl group undergoes a rapid Sₙ2 displacement by the azide anion. DMF is utilized as a polar aprotic solvent to leave the azide anion unsolvated, thereby maximizing its nucleophilicity.
-
Reagents:
-
4-(Bromomethyl)-6-(trifluoromethyl)quinazoline: 7.5 g (25.8 mmol, 1.0 eq)
-
Sodium azide (NaN₃): 2.5 g (38.7 mmol, 1.5 eq)
-
Anhydrous DMF: 50 mL
-
-
Procedure:
-
Dissolve the brominated intermediate in anhydrous DMF.
-
Add NaN₃ in one portion. (Caution: Handle azides with care; do not mix with strong acids to prevent the formation of toxic/explosive HN₃ gas).
-
Stir the mixture at 25 °C for 2 hours.
-
Self-Validation Checkpoint: Analyze the crude mixture via FTIR spectroscopy. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ definitively confirms azide incorporation.
-
Quench the reaction by pouring it into 150 mL of water. Extract with Ethyl Acetate (3 × 75 mL).
-
Wash the organic layer extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate. The crude azide is typically pure enough for the next step.
-
Step 4: Staudinger Reduction
Objective: Synthesis of 4-(Aminomethyl)-6-(trifluoromethyl)quinazoline.
-
Mechanistic Insight: The Staudinger reduction is chosen for its absolute chemoselectivity. Triphenylphosphine attacks the azide to form a triazaphosphadiene intermediate[5]. Expulsion of N₂ gas yields an iminophosphorane (aza-ylide), which is subsequently hydrolyzed by water to the primary amine, leaving the easily reducible quinazoline double bonds completely intact.
-
Reagents:
-
4-(Azidomethyl)-6-(trifluoromethyl)quinazoline: 6.0 g (23.7 mmol, 1.0 eq)
-
Triphenylphosphine (PPh₃): 7.4 g (28.4 mmol, 1.2 eq)
-
THF / H₂O (10:1 v/v): 66 mL
-
-
Procedure:
-
Dissolve the azide in 60 mL of THF and cool to 0 °C.
-
Add PPh₃ in small portions.
-
Self-Validation Checkpoint 1: The reaction self-reports its initial progress via the visible effervescence of nitrogen gas. Stir at room temperature until gas evolution ceases (approx. 2 hours).
-
Add 6 mL of distilled water and stir for an additional 6 hours at room temperature to hydrolyze the iminophosphorane.
-
Concentrate the mixture to remove THF. Dissolve the residue in Dichloromethane (DCM) and extract with 1M HCl (3 × 50 mL).
-
Self-Validation Checkpoint 2: This acid-base extraction is the ultimate purity check. The basic primary amine is sequestered into the aqueous layer as a hydrochloride salt, leaving neutral impurities and triphenylphosphine oxide (Ph₃PO) in the organic phase.
-
Basify the aqueous layer to pH 12 using 2M NaOH, and extract the free amine with DCM (3 × 50 mL). Dry and concentrate to yield the final pure product.
-
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters, expected yields, and critical in-process controls for the four-step synthesis.
| Step | Reaction Type | Key Reagents & Solvent | Temp / Time | Expected Yield | In-Process Control (IPC) / Purification Method |
| 1 | Niementowski Condensation | Formamide (neat) | 150 °C / 12 h | 75–82% | TLC (EtOAc/Hexane 1:1) / Recrystallization (EtOH) |
| 2 | Wohl-Ziegler Bromination | NBS, AIBN, PhCF₃ | 85 °C / 4 h | 65–70% | Visual (Succinimide floats) / Flash Chromatography |
| 3 | Nucleophilic Azidation | NaN₃, DMF | 25 °C / 2 h | 88–95% | FTIR (N₃ stretch at ~2100 cm⁻¹) / Aqueous Workup |
| 4 | Staudinger Reduction | PPh₃, THF/H₂O | 25 °C / 6 h | 80–85% | N₂ gas evolution / Selective Acid-Base Extraction |
References
-
Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672. PMC (nih.gov). 1
-
Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. PMC (nih.gov). 6
-
Stereoselective Bulk Synthesis of CCR2 Antagonist BMS-741672: Assembly of an All-cis (S,R,R)-1,2,4-Triaminocyclohexane (TACH) Core via Sequential Heterogeneous Asymmetric Hydrogenations. ACS Publications (acs.org). 3
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A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC (nih.gov).
-
Sequence of Reactant Combination Alters the Course of the Staudinger Reaction of Azides with Acyl Derivatives. ACS Publications (acs.org). 5
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Optimal solvent selection for dissolving 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
Application Note & Protocol
Topic: A Systematic Approach to Optimal Solvent Selection for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solvent Selection
1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine is a complex heterocyclic molecule featuring a quinazoline scaffold, a functionality of significant interest in medicinal chemistry.[1][2] The solubility of such a compound is not trivial to predict, as it possesses conflicting structural features: a large, relatively lipophilic aromatic system enhanced by an electron-withdrawing trifluoromethyl (-CF3) group, and a highly polar, basic primary amine (-CH2NH2). The -CF3 group typically increases lipophilicity and metabolic stability, while the amine group provides a site for hydrogen bonding and protonation, favoring polar or acidic media.[3][4]
This inherent duality makes solvent selection a critical determinant for success in a multitude of applications, including:
-
Chemical Synthesis & Purification: Affecting reaction rates, impurity profiles, and crystallization efficiency.
-
Preclinical Formulation: Dictating the achievable concentration in vehicles for in vivo and in vitro studies.
-
Analytical Chemistry: Ensuring accurate quantification and characterization.
-
Biological Screening: Preventing compound precipitation in aqueous assay buffers.
This document provides a comprehensive guide, blending theoretical principles with a robust experimental protocol, to enable the rational selection of an optimal solvent system for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine.
Part 1: Physicochemical Profile & Structural Analysis
A thorough understanding of the molecule's properties is the foundation of rational solvent selection. While extensive empirical data for this specific molecule is not publicly available, we can deduce a reliable physicochemical profile based on its structural motifs and data from close analogs like 6-(Trifluoromethyl)quinazolin-4(1H)-one.[5]
Structural Features Analysis:
-
Quinazoline Core: A bicyclic aromatic heterocycle containing two nitrogen atoms, which act as hydrogen bond acceptors.
-
Trifluoromethyl Group (-CF3): A potent electron-withdrawing group that significantly increases the molecule's lipophilicity (Hansch π constant of +0.88) and can influence the pKa of nearby basic centers.[3][6]
-
Methanamine Group (-CH2NH2): A primary amine that serves as both a hydrogen bond donor and acceptor. As a basic center, its protonation state is pH-dependent and will be a dominant factor in its aqueous solubility.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale & Implication for Solubility |
|---|---|---|
| Molecular Formula | C10H8F3N3 | - |
| Molecular Weight | ~227.18 g/mol | Influences mass-based solubility calculations. |
| Appearance | Likely a crystalline solid | Crystal lattice energy must be overcome by solvent-solute interactions. |
| Predicted XLogP3 | 1.5 - 2.5 | Moderately lipophilic. Suggests poor solubility in water but good solubility in organic solvents of intermediate polarity. Based on analog data.[5] |
| Predicted pKa | 7.5 - 8.5 (for the conjugate acid of the amine) | The primary amine is basic. At pH < pKa, the molecule will be protonated and highly soluble in polar protic solvents. |
| Hydrogen Bond Donors | 1 (from -NH2) | Favors interaction with hydrogen bond accepting solvents (e.g., DMSO, alcohols). |
| Hydrogen Bond Acceptors | 3 (2 from quinazoline N, 1 from amine N) | Favors interaction with hydrogen bond donating solvents (e.g., alcohols, water). |
Part 2: Theoretical Framework for Solvent Selection
Solubility is governed by the principle that "like dissolves like," where the intermolecular forces between solvent molecules must be overcome and replaced by favorable interactions with solute molecules. For 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine, a multi-faceted approach is required.
Polarity and Dielectric Constant
The molecule's hybrid nature—a large non-polar scaffold with a polar amine—suggests that solvents of intermediate polarity may be effective. Polar aprotic solvents like DMSO and DMF are often excellent choices for complex drug-like molecules as they possess high dielectric constants and are strong hydrogen bond acceptors, capable of disrupting the crystal lattice and solvating the quinazoline core.[1][7]
Hydrogen Bonding
The primary amine is a powerful hydrogen bonding group. Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding as both donors and acceptors, making them strong candidates.
Acid-Base Chemistry
The basicity of the methanamine group is arguably the most critical factor. In acidic media or in the presence of protic solvents, the amine can be protonated to form a salt. This ionization dramatically increases polarity and favors solubility in polar solvents like water and alcohols. The Henderson-Hasselbalch equation can be used to estimate the ratio of ionized to non-ionized forms at a given pH, which directly correlates with aqueous solubility.
Part 3: Experimental Protocol for Equilibrium Solubility Screening
The "gold standard" for determining the true thermodynamic solubility of a compound is the isothermal shake-flask method.[8][9] This protocol ensures that the solution has reached equilibrium with the solid phase, providing a definitive solubility value.
Diagram: Experimental Workflow
The following diagram outlines the systematic process for determining equilibrium solubility.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Step-by-Step Methodology
Materials:
-
1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine (ensure high purity, >98%)
-
Selection of analytical grade solvents (see Table 2)
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
Validated HPLC-UV method for quantification
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters (e.g., PTFE for organic, PVDF for aqueous)
Procedure:
-
Preparation: Add an excess of the solid compound (e.g., ~5-10 mg) to three separate, tared 2 mL glass vials for each solvent to be tested. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.[10]
-
Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[9][11]
-
Phase Separation: After equilibration, visually inspect each vial to confirm that a solid precipitate remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.[12]
-
Analysis: Prepare a series of dilutions of the clear filtrate. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a proper calibration curve.
-
Calculation: Calculate the average solubility from the triplicate measurements and express the results in mg/mL and/or molarity.
Part 4: Solvent Selection and Data Interpretation
The choice of solvents for screening should cover a range of polarities and functionalities. The results should be tabulated alongside relevant solvent properties and safety classifications from the ICH Q3C guidelines for residual solvents.[13][14]
Table 2: Recommended Solvents for Screening & Expected Solubility Profile
| Solvent | Type | Dielectric Constant (ε) | ICH Class[14] | Expected Solubility | Rationale |
|---|---|---|---|---|---|
| Heptane | Non-Polar | 1.9 | Class 3 | Very Low | Lacks polarity to interact with the amine or quinazoline nitrogens. |
| Toluene | Aromatic | 2.4 | Class 2 | Low to Moderate | π-π stacking with the quinazoline ring may provide some solubility. |
| Dichloromethane (DCM) | Aprotic | 9.1 | Class 2 | Moderate | Intermediate polarity, but volatility can be an issue. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Class 2 | Moderate to High | Good general-purpose solvent for many organic molecules. |
| Acetone | Polar Aprotic | 21 | Class 3 | Moderate to High | Good hydrogen bond acceptor. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Class 2 | Moderate | High dielectric constant, but a weaker H-bond acceptor than DMSO. |
| Ethanol | Polar Protic | 24.5 | Class 3 | High | Strong hydrogen bonding (donor/acceptor) and can protonate the amine. |
| Methanol | Polar Protic | 33 | Class 2 | High | Similar to ethanol, but more polar. Excellent candidate. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Class 2 | Very High | Excellent H-bond acceptor; known to be a good solvent for quinazolines.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | (Not listed, use with care) | Very High | High dielectric constant and strong H-bond acceptor; excellent at dissolving diverse structures. |
| Water (pH 7.4 Buffer) | Polar Protic | 80 | - | Low | The neutral form is moderately lipophilic. At neutral pH, only a small fraction is protonated. |
| Water (pH 2.0 Buffer) | Polar Protic | 80 | - | Very High | At pH << pKa, the amine will be fully protonated, forming a soluble salt. |
Part 5: Protocol for Compound Stability Assessment
Once optimal solvents are identified, it is crucial to assess the compound's stability. Degradation in solution can lead to inaccurate results in subsequent experiments.
Procedure:
-
Prepare a stock solution of the compound in the top 2-3 candidate solvents at a known concentration (e.g., 1 mg/mL).
-
Divide each solution into three vials: one for immediate analysis (T=0), one for storage at room temperature, and one for storage at an elevated temperature (e.g., 40°C).
-
Analyze the T=0 sample by HPLC-UV, recording the purity as the peak area of the main compound relative to the total peak area.
-
After 24 and 48 hours, analyze the samples stored at room temperature and 40°C.
-
Compare the purity at each time point to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Part 6: Safety and Regulatory Guidance
For any application in drug development, solvent choice must be guided by safety and regulatory acceptance. The ICH Q3C(R9) guideline provides harmonized recommendations for acceptable levels of residual solvents in pharmaceutical products to ensure patient safety.[13][15]
-
Class 1 Solvents: (e.g., Benzene, Carbon tetrachloride) - Avoid. These solvents are known carcinogens or environmental hazards.
-
Class 2 Solvents: (e.g., Acetonitrile, Methanol, Toluene) - Use is limited. These have inherent toxicities, and their levels are restricted in final drug products.[14]
-
Class 3 Solvents: (e.g., Acetone, Ethanol, Heptane) - Lower toxic potential. These have higher permitted daily exposure (PDE) limits and are preferred when possible.[14]
Recommendation: For early-stage research, a wider range of solvents (including Class 2) is acceptable. However, for process development and formulation activities, a conscious effort should be made to replace Class 2 solvents with less toxic Class 3 alternatives whenever feasible.
Conclusion
The optimal solvent for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine will likely be a polar solvent capable of strong hydrogen bonding and/or facilitating protonation of the primary amine. Based on theoretical analysis, polar aprotic solvents like DMSO and DMF are predicted to provide the highest absolute solubility, while polar protic solvents like methanol and ethanol are also expected to be highly effective and represent a safer (Class 2 and 3) choice. For aqueous applications, solubility will be highly pH-dependent, with significantly enhanced solubility under acidic conditions.
By employing the systematic experimental protocol detailed in this guide, researchers can confidently identify and validate the most appropriate solvent, ensuring the integrity and success of their subsequent research and development activities.
References
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European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
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International Council for Harmonisation. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). [Link]
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Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]
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CIBTech. (2015). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. [Link]
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ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
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Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
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World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Prequalification Programme finished pharmaceutical products. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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Frontiers in Pharmacology. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
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IntechOpen. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Fiveable. Amine Solvents Definition. [Link]
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PubChem. 6-(Trifluoromethyl)quinazolin-4(1H)-one. [Link]
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Safeguarding Innovation: Application Notes and Protocols for the Handling and Storage of Quinazoline Methanamines
Introduction: The Quinazoline Methanamine Scaffold in Drug Discovery
Quinazoline methanamines represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules under investigation for therapeutic applications.[1][2] Their significance is particularly pronounced in oncology, where derivatives have been developed as potent anticancer agents.[3][4] The fusion of a benzene and a pyrimidine ring to form the quinazoline scaffold, combined with the methanamine moiety, imparts unique chemical properties that are key to their biological activity.[5] However, these same structural features necessitate a rigorous and informed approach to their handling and storage to ensure the safety of researchers and the integrity of the compounds. This guide provides a detailed framework for the safe management of quinazoline methanamines in a drug development and research environment, moving beyond mere procedural steps to explain the rationale behind each recommendation.
Hazard Identification and Risk Assessment: A Proactive Approach
The toxicological profile of a specific quinazoline methanamine derivative is dictated by its complete structure. However, by examining the core moieties, we can establish a baseline hazard assessment. Aromatic amines, as a class, are known for their potential health hazards, including carcinogenicity, mutagenicity, and skin sensitization.[6][7] They can be readily absorbed through the skin.[6] The quinazoline ring itself, while a component of many pharmaceuticals, can also be found in compounds with significant biological effects.[8] Therefore, it is imperative to treat all novel quinazoline methanamines as potentially hazardous substances.
Core Principles of Risk Assessment:
-
Assume Hazard: Until comprehensive toxicological data is available, treat all new quinazoline methanamine compounds with a high degree of caution.
-
Consult the SDS: For any known derivatives or starting materials, the Safety Data Sheet (SDS) is the primary source of information. It provides specific details on GHS classifications, handling precautions, and emergency procedures.[6]
-
Consider the Reaction: The synthesis and purification of these compounds often involve reagents and solvents with their own inherent risks (e.g., flammable solvents, corrosive reagents).[9][10] The overall risk assessment must encompass the entire experimental workflow.
Table 1: Inferred Hazard Identification for Quinazoline Methanamines
| Hazard Class | Potential Manifestation in Quinazoline Methanamines | Rationale and Precautionary Principle |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[11] | Aromatic amines can be toxic. Assume a moderate to high level of acute toxicity for new compounds. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon direct contact.[11][12] | The amine functional group can be corrosive. Always prevent skin contact. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or irreversible damage.[13] | Amine compounds are often irritating or corrosive to eyes. Mandate the use of chemical splash goggles. |
| Respiratory/Skin Sensitization | May cause allergic skin reactions or asthma-like symptoms if inhaled.[11] | Aromatic amines are known sensitizers. Avoid inhalation of dusts or aerosols. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects.[6][7] | Many aromatic amines are classified as known or suspected carcinogens. Minimize exposure through all routes. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[14] | Nitrogen-containing heterocyclic compounds can be environmentally persistent and harmful. Prevent release to drains and waterways. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is a combination of robust engineering controls and appropriate PPE. This dual approach is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work involving solid quinazoline methanamines (e.g., weighing, preparing solutions) or their solutions in volatile solvents must be conducted in a certified chemical fume hood.[15][16] This is critical to prevent the inhalation of fine powders or solvent vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[17]
-
Segregated Storage: As detailed in Section 3, dedicated and properly designed storage locations are a crucial engineering control.[18]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for good engineering controls but is essential for protecting against immediate contact and unforeseen spills.[19]
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[16] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during the transfer of larger volumes of solutions or when handling the material under pressure or vacuum.
-
Protective Clothing: A flame-resistant lab coat, fully fastened, is required. Ensure clothing provides full coverage of the arms.[16]
-
Gloves: A Critical Choice: The selection of appropriate gloves is paramount. Not all glove materials offer the same level of protection against all chemicals.[20] For aromatic amines, nitrile gloves generally provide good resistance for incidental contact, but permeation data should always be consulted for specific solvents used.[20][21]
-
Protocol for Glove Selection and Use:
-
Consult a Glove Compatibility Chart: Cross-reference the solvents being used with data from the glove manufacturer.[22][23]
-
Double Gloving: When handling highly concentrated solutions or for extended operations, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before use.[24]
-
Prompt Removal and Disposal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact. Dispose of it as hazardous waste. Wash hands thoroughly after removing gloves.
-
-
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Transferring Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Large-Scale Operations (>1L) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Lab Coat | Consider respirator based on risk assessment |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Lab Coat | Respirator may be required |
Storage and Segregation: Ensuring Chemical Stability and Safety
The proper storage of quinazoline methanamines is crucial for maintaining their chemical integrity and preventing hazardous reactions.[18]
-
Containers: Store in tightly sealed, clearly labeled containers. The label should include the full chemical name, structure, date received/synthesized, and relevant GHS hazard pictograms.[12][18]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[17] Keep away from direct sunlight and heat sources.
-
Incompatible Materials: Segregation is key. Store quinazoline methanamines away from:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: Can cause exothermic reactions.
-
Aldehydes and Ketones: May lead to unintended condensation reactions.
-
Foodstuffs and Personal Items: Never store chemicals in the same area as food or drink.
-
Caption: Storage segregation for quinazoline methanamines.
Protocols for Safe Handling and Emergency Response
Protocol for Weighing and Preparing Solutions
-
Preparation: Don all required PPE (chemical splash goggles, face shield, lab coat, double nitrile gloves).
-
Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Containment: Place a disposable weigh boat on an analytical balance inside the fume hood.
-
Transfer: Carefully transfer the solid quinazoline methanamine from its storage container to the weigh boat using a clean spatula. Avoid generating dust.
-
Dissolution: Place the weigh boat containing the compound into the intended flask. Add the solvent slowly to dissolve the compound directly in the flask, minimizing the transfer of dry powder.
-
Cleaning: Wipe down the spatula and any affected surfaces within the fume hood with a solvent-soaked cloth. Dispose of the weigh boat and cleaning materials as hazardous waste.
-
Closure: Tightly cap the solution and the stock container of the solid.
Emergency Procedures: Spill Response
A prepared response is critical to mitigating the impact of a chemical spill.[25] All laboratories must have a chemical spill kit readily accessible.
Caption: Decision workflow for chemical spill response.
Minor Spill (Manageable by lab personnel): [26][27]
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don appropriate PPE from the spill kit, including heavy-duty gloves, goggles, and an apron.[28]
-
Ventilate: Ensure the fume hood is operational. If the spill is outside a hood, increase ventilation if it can be done safely.
-
Contain: Use absorbent pads or dikes from the spill kit to surround the spill and prevent it from spreading.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on oxidizing materials.
-
Collect: Once absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.[29]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform the laboratory supervisor and the Environmental Health & Safety (EHS) department.
Major Spill (Large volume, highly volatile, or outside of containment): [25]
-
Evacuate: Immediately evacuate the area, alerting others as you leave.
-
Isolate: Close the laboratory doors behind you.
-
Call for Help: Activate the nearest fire alarm and call emergency services (911) and the institutional EHS department. Provide the chemical name, location, and estimated quantity.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Waste Disposal: Responsible Stewardship
Chemical waste management is a critical component of laboratory safety and environmental protection.[15]
-
Segregation: Do not mix quinazoline methanamine waste with other waste streams unless their compatibility is known.[15]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Halogenated and non-halogenated solvent waste should typically be kept separate.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full names of the chemical constituents, and the approximate percentages.
-
Disposal: Arrange for waste pickup through your institution's EHS department. Never dispose of quinazoline methanamines or their containers in the regular trash or down the drain.[15]
Conclusion
The therapeutic promise of quinazoline methanamines can only be realized through research conducted under the highest standards of safety. By understanding the inherent hazards of this chemical class and implementing the multi-layered defense system of engineering controls, appropriate PPE, and rigorous protocols, researchers can protect themselves and their environment. This proactive, knowledge-based approach to safety is not a barrier to innovation but rather its essential foundation.
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]
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Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]
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Pathak, K. V., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
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Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research. Available at: [Link]
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Montera, F. What are the health and safety guidelines for using amines?. Available at: [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. Available at: [Link]
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Al-Rashida, M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
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Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings. e-Publications@Marquette. Available at: [Link]
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SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Available at: [Link]
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Jani, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]
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SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
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American Chemical Society Publications. (2022). Transformation of Waste Toner Powder into Valuable Fe2O3 Nanoparticles for the Preparation of Recyclable Co(II)-NH2-SiO2@Fe2O3 and Its Applications in the Synthesis of Polyhydroquinoline and Quinazoline Derivatives. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine as a Potential Anticancer Agent
Introduction: The Quinazoline Scaffold in Oncology and the Rationale for Investigating 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] In oncology, quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4][5] The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability and target binding affinity. This document provides a comprehensive guide for the in vitro evaluation of a novel quinazoline-based compound, 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine (hereafter referred to as "Compound Q"), as a potential anticancer therapeutic.
The protocols detailed herein are designed to first assess the cytotoxic and antiproliferative effects of Compound Q on cancer cell lines and subsequently to investigate its potential mechanism of action through a common signaling pathway targeted by quinazoline-based inhibitors. These assays are foundational in the preclinical drug development pipeline, providing critical data on the compound's potency, selectivity, and mechanism of action.
Part 1: Assessment of In Vitro Antiproliferative Activity
A primary step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess these parameters by measuring the metabolic activity of cells.[6]
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Compound Q
-
Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast adenocarcinoma, PC-3 - prostate cancer)[5][7]
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Compound Q in DMSO.
-
Perform serial dilutions of Compound Q in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Compound Q. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Expected Outcome
The results of the MTT assay can be summarized in a table to compare the cytotoxic effects of Compound Q across different cell lines.
| Cell Line | Compound Q IC50 (µM) |
| A549 | Value |
| MCF-7 | Value |
| PC-3 | Value |
A lower IC50 value indicates greater potency of the compound.
Part 2: Mechanistic Investigation - Kinase Inhibition Assay
Based on the established activity of many quinazoline derivatives as kinase inhibitors, a logical next step is to investigate whether Compound Q targets a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[3][8]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
Principle: This assay measures the ability of Compound Q to inhibit the activity of a specific kinase, in this case, PI3Kα. The assay typically involves incubating the purified enzyme with its substrate (ATP and a lipid substrate like PIP2) in the presence of the inhibitor. The kinase activity is then quantified by measuring the amount of product formed.
Materials:
-
Recombinant human PI3Kα enzyme
-
Compound Q
-
ATP
-
Lipid substrate (e.g., PIP2)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare serial dilutions of Compound Q in the appropriate assay buffer.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Compound Q at various concentrations
-
PI3Kα enzyme
-
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of ATP and the lipid substrate to each well to start the kinase reaction.
-
Incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The percentage of kinase inhibition is calculated as follows:
% Inhibition = 100 - [((Luminescence of treated sample - Luminescence of blank) / (Luminescence of vehicle control - Luminescence of blank)) x 100]
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of the Investigated Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for quinazoline-based anticancer agents.
Caption: Workflow for in vitro evaluation of Compound Q.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the data, the following controls and validation steps are essential:
-
Positive and Negative Controls: In each assay, include a known inhibitor of the target pathway as a positive control and a vehicle (DMSO) as a negative control.
-
Replicates: All experiments should be performed with at least three biological replicates to ensure statistical significance.
-
Cell Line Authentication: Regularly authenticate cell lines to prevent cross-contamination and ensure the use of the correct cell models.
-
Compound Purity: Verify the purity of Compound Q using analytical methods such as HPLC and NMR to ensure that the observed effects are not due to impurities.
By adhering to these rigorous standards, the in vitro evaluation of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine will yield high-quality, trustworthy data to guide further preclinical development.
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Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. Available from: [Link]
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6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. African Journals Online. Available from: [Link]
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Crystallization methods for purifying 6-(Trifluoromethyl)quinazolin-4-yl derivatives
An Application Guide to the Crystallization of 6-(Trifluoromethyl)quinazolin-4-yl Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the crystallization of 6-(Trifluoromethyl)quinazolin-4-yl derivatives, a class of compounds of significant interest in pharmaceutical development. The purification of these Active Pharmaceutical Ingredients (APIs) via crystallization is a critical step that dictates purity, stability, and bioavailability.[1] This document explores the fundamental principles of crystallization, focusing on the unique physicochemical characteristics imparted by the quinazoline core and the trifluoromethyl moiety. We present field-proven methodologies, including cooling crystallization, anti-solvent addition, and slow evaporation, complete with step-by-step protocols, troubleshooting guides, and the causal reasoning behind experimental design.
Introduction: The Critical Role of Crystallization
Quinazoline derivatives are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4][5] Consequently, developing robust methods for the purification of 6-(Trifluoromethyl)quinazolin-4-yl derivatives is paramount.
Crystallization is the primary method for purifying and isolating APIs in their desired solid-state form.[1][6] A well-controlled crystallization process ensures:
-
High Purity: Efficiently removes process-related impurities and unwanted side products.[7]
-
Polymorph Control: Selectively isolates the desired crystal form (polymorph), which is crucial as different polymorphs can have vastly different solubility, stability, and bioavailability.[8][9]
-
Optimal Physical Properties: Controls particle size distribution and crystal morphology, which impacts downstream processing like filtration, drying, and formulation.[6]
This guide provides the foundational knowledge and practical protocols to achieve these goals for this specific class of compounds.
Physicochemical Considerations for Crystallization
Understanding the molecule's structure is key to designing a successful crystallization process. The 6-(Trifluoromethyl)quinazolin-4-yl scaffold presents a unique interplay of forces that must be managed.
The Quinazoline Core
The quinazoline ring system is a bicyclic aromatic heterocycle. Its planar nature promotes π-π stacking interactions, which can be a strong driving force for crystal lattice formation. Depending on the specific derivative (e.g., quinazolin-4-one or 4-aminoquinazoline), the presence of hydrogen bond donors and acceptors will strongly influence interactions with solvents and other solute molecules.
The Impact of the Trifluoromethyl (-CF3) Group
The -CF3 group is not merely an inert substituent; it profoundly influences the molecule's solid-state behavior.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, generally favoring solubility in less polar organic solvents.[5]
-
Strong Electron-Withdrawing Effect: It alters the electron distribution of the aromatic system, which can influence intermolecular interactions.[4]
-
Unique Intermolecular Contacts: While not a classic hydrogen bond donor, the fluorine atoms can participate in weak C-F···H, F···F, and F···π interactions, which can stabilize specific crystal packing arrangements.[10][11]
-
Potential for Disorder: The high rotational symmetry of the -CF3 group and a low energy barrier for rotation can lead to rotational disorder within the crystal lattice, which can be a challenge during crystallographic analysis and may affect crystal quality.[12]
Strategic Solvent Selection
The choice of solvent is the most critical parameter in crystallization.[13][14] An ideal solvent system will exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[15]
Solvent Screening Workflow
A systematic approach to solvent selection is essential. The following workflow helps identify promising candidates for single-solvent or multi-solvent systems.
Caption: Workflow for systematic solvent screening.
Recommended Solvent Systems
Based on the structure, the following solvents and anti-solvents are recommended as starting points for method development.
| Solvent Class | Recommended Solvents (Good Solubility) | Recommended Anti-Solvents (Poor Solubility) | Rationale & Notes |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF | Heptane, Hexane, Cyclohexane | Good for dissolving moderately polar compounds. The anti-solvents are non-polar and fully miscible. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Heptane, Hexane | A versatile class. A common system is EtOAc/Heptane.[3] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Water, Heptane | Acetone is very volatile, making it suitable for slow evaporation but potentially too fast for good crystal growth.[13] |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH) | Water, Toluene | Alcohols can act as H-bond donors/acceptors. Useful if the derivative has corresponding functionality.[16] |
| Aromatics | Toluene | Heptane, Hexane | Toluene can promote π-π stacking but has a high boiling point, which can increase the risk of oiling out.[17] |
| Halogenated | Dichloromethane (DCM) | Hexane, Pentane | Generally avoided for final API steps due to toxicity, but can be useful for initial screening. Very volatile. |
| Aprotic Polar | Acetonitrile (MeCN) | Water, Toluene, Diethyl Ether | Good dissolving power, but can sometimes form solvates. |
Crystallization Protocols
The following protocols are designed as robust starting points. Optimization of concentration, temperature, cooling/addition rates, and agitation is typically required for each specific derivative.
Method 1: Cooling Crystallization
This is the preferred method for compounds with a significant positive correlation between solubility and temperature.
Caption: Workflow for Cooling Crystallization.
Detailed Protocol:
-
Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and magnetic/overhead stirrer, add the crude 6-(Trifluoromethyl)quinazolin-4-yl derivative. Add a suitable solvent (e.g., Isopropanol) in portions while heating to reflux or near-reflux until complete dissolution is achieved. Aim for a concentrated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Controlled Cooling: Program the reactor or move the flask to a controlled cooling bath. Cool the solution at a slow, linear rate (e.g., 15°C per hour). Slow cooling is crucial for forming large, well-ordered crystals.[18]
-
Seeding (Recommended): Once the solution is slightly supersaturated (typically 5-10°C below the dissolution temperature), add a small quantity (0.1-1% w/w) of pure seed crystals. This controls nucleation and can prevent oiling out and lead to a more consistent particle size.[9]
-
Maturation: Once the target temperature (e.g., 5°C) is reached, hold the slurry under gentle agitation for several hours (2-12 h) to allow for crystal growth and potential polymorphic transformation to the most stable form.
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used.
Method 2: Anti-Solvent Crystallization
This method is ideal when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[1]
Caption: Workflow for Anti-Solvent Crystallization.
Detailed Protocol:
-
Dissolution: At a constant temperature (e.g., 25°C), dissolve the crude derivative in a minimum amount of a "good" solvent (e.g., THF).
-
Anti-Solvent Addition: While stirring vigorously, add the "anti-solvent" (e.g., Heptane) dropwise via an addition funnel or syringe pump. The rate of addition is critical; a slow rate promotes crystal growth, while a fast rate can cause precipitation of an amorphous solid or very fine particles.[19]
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the metastable zone boundary.
-
Growth Phase: Continue adding the remainder of the anti-solvent at a controlled, slow rate.
-
Maturation: After the addition is complete, allow the slurry to stir for 1-4 hours to ensure complete crystallization and maturation.
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a pre-mixed solution of the solvent/anti-solvent in the final ratio.
-
Drying: Dry the crystals under vacuum.
Method 3: Slow Evaporation & Vapor Diffusion
These methods are typically used at the small, discovery scale to obtain high-quality single crystals for X-ray diffraction, but the principles can inform larger-scale processes.[19]
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., Ethyl Acetate) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization.[19]
-
Vapor Diffusion: Place a small open vial containing the dissolved compound (in a 'good' solvent) inside a larger, sealed jar that contains a volatile 'anti-solvent'. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[19]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" / Liquid-Liquid Phase Separation (LLPS) | Solution is too concentrated; Cooling rate is too fast; Solvent boiling point is higher than the compound's melting point.[15][20] | Decrease the initial concentration by adding more solvent. Reduce the cooling rate significantly. Use a lower-boiling point solvent. Employ seeding at a low supersaturation level to provide a surface for growth.[18][20] |
| No Crystals Form (Solution remains clear) | Solution is not sufficiently supersaturated; Compound is too soluble in the chosen solvent. | For cooling methods, cool to a lower temperature. For anti-solvent methods, add more anti-solvent. If still unsuccessful, remove some solvent under vacuum and re-cool, or choose a different solvent system entirely. |
| Formation of Fine Powder/Amorphous Solid | Supersaturation was achieved too rapidly (e.g., crash cooling, fast anti-solvent addition). | Reduce the cooling rate or the anti-solvent addition rate. Increase agitation to improve mass transfer. Ensure seeding is done correctly in the metastable zone. |
| Poor Yield | Compound has significant solubility in the mother liquor at the final temperature; Insufficient maturation time. | Ensure the final temperature is sufficiently low. Increase the proportion of anti-solvent. Increase the maturation time to allow for complete crystallization. |
Conclusion
The successful crystallization of 6-(Trifluoromethyl)quinazolin-4-yl derivatives is an achievable goal that requires a systematic and mechanistically informed approach. By carefully considering the unique properties of the quinazoline core and the influential trifluoromethyl group, researchers can strategically select solvents and process parameters. The cooling and anti-solvent crystallization methods detailed herein provide robust and scalable protocols. Careful control over rates of temperature change and solvent addition, combined with the strategic use of seeding, are the keys to overcoming common challenges like oiling out and controlling particle size. These guidelines serve as a comprehensive resource for developing efficient, repeatable, and scalable purification processes for this important class of pharmaceutical compounds.
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Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]
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University of Geneva. (n.d.). Guide for crystallization. Available from: [Link]
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ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. Available from: [Link]
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Trifluoromethylation of Heterocycles in Water at Room Temperature. Available from: [Link]
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MDPI. (2023, August 7). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Available from: [Link]
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ResearchGate. (2015, October 15). (PDF) Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]
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PubMed. (2011, August 30). Innate C-H trifluoromethylation of heterocycles. Available from: [Link]
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available from: [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Available from: [Link]
-
ResearchGate. (2015, August 27). Are trifluoromethyl groups in the crystal structure known to be agitated?. ResearchGate. Available from: [Link]
-
ResearchGate. (2025, August 7). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF. ResearchGate. Available from: [Link]
-
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Available from: [Link]
-
PMC. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available from: [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. laccei.org [laccei.org]
- 7. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 8. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. unifr.ch [unifr.ch]
- 14. mt.com [mt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of the Piperidine Scaffold in Drug Design
Abstract
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. It is classified as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs. Its prevalence stems from a unique combination of favorable physicochemical properties, synthetic tractability, and its ability to project substituents into three-dimensional space to optimize interactions with biological targets. This guide provides an in-depth analysis of the piperidine scaffold, offering strategic insights and detailed experimental protocols for its effective implementation as a building block in drug design. We will explore the rationale behind its use, from modulating aqueous solubility and metabolic stability to serving as a rigid core for pharmacophore presentation.
The Piperidine Scaffold: Physicochemical and Pharmacokinetic Profile
The utility of the piperidine scaffold is deeply rooted in its fundamental chemical properties. As a saturated aliphatic amine, the nitrogen atom is basic, with a typical pKa in the range of 8.0-11.0 for the protonated form. This basicity is a critical feature, as it allows the molecule to be protonated at physiological pH (around 7.4), which can significantly enhance aqueous solubility and facilitate the formation of crucial ionic interactions (salt bridges) with acidic residues in target proteins, such as aspartate or glutamate.
However, this basicity can also be a liability, potentially leading to off-target effects, such as hERG channel inhibition or phospholipidosis. A key strategy in drug design is to modulate this pKa through substitution on the nitrogen or adjacent carbons to balance beneficial interactions with potential toxicities.
Data Presentation: Key Physicochemical Properties of Piperidine Derivatives
The following table summarizes how substitution patterns can influence the key properties of the piperidine moiety. These values are illustrative and can vary based on the specific nature of the substituent.
| Property | Unsubstituted Piperidine | N-Aryl Substitution | 4-Hydroxy Substitution | Rationale for Change |
| pKa (Conjugate Acid) | ~11.2 | ~5.0 - 7.0 | ~10.5 | N-aryl groups are electron-withdrawing, delocalizing the nitrogen lone pair and reducing basicity. The inductive effect of a 4-OH group has a minor impact on the distal nitrogen's basicity. |
| LogP (Lipophilicity) | ~0.9 | ~2.5 - 4.0 | ~0.3 | Aryl groups significantly increase lipophilicity. The polar hydroxyl group decreases lipophilicity and increases aqueous solubility. |
| Metabolic Stability | Susceptible to N-dealkylation and C-oxidation | N-dealkylation blocked; ring oxidation may occur | Can undergo glucuronidation at the OH group | The site and rate of metabolism are heavily influenced by the nature and position of substituents. |
| Aqueous Solubility | Moderate (miscible as hydrochloride salt) | Low (as free base) | High | Protonation at the basic nitrogen to form a salt is the primary driver of water solubility. Polar groups like -OH also contribute. |
Strategic Applications in Drug Design
The decision to incorporate a piperidine ring is a strategic one, driven by several well-established principles in medicinal chemistry.
A Rigid Scaffold for Pharmacophore Display
Unlike flexible alkyl chains, the piperidine ring exists in a relatively rigid chair conformation. This conformational constraint is highly advantageous as it reduces the entropic penalty upon binding to a target. It allows for the precise and predictable orientation of substituents (pharmacophoric elements) in three-dimensional space, enabling optimized interactions with the binding pocket of a protein or enzyme.
A Vector for Exiting a Binding Pocket
In fragment-based drug discovery (FBDD) and lead optimization, the piperidine nitrogen serves as a versatile chemical handle. It provides a reliable vector to project substituents out of a binding pocket and into the solvent-exposed region. This strategy is frequently used to improve physicochemical properties like solubility without disrupting the core binding interactions.
Diagram: Logical Workflow for Piperidine in Lead Optimization
Caption: Iterative cycle of lead optimization using the piperidine scaffold.
Experimental Protocols
The synthetic utility of piperidine is vast. Below are two robust and commonly employed protocols for the synthesis of substituted piperidine derivatives.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds. It is particularly useful for attaching the piperidine nitrogen to an aromatic or heteroaromatic ring system.
Rationale: The Buchwald-Hartwig amination offers high functional group tolerance and generally proceeds with high yields, making it a workhorse reaction in medicinal chemistry for accessing a diverse range of N-aryl piperidines. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands being standard.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv.), piperidine (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a phosphine ligand like XPhos (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.). Add an anhydrous aprotic solvent, such as toluene or dioxane (5 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperidine.
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for N-arylation of piperidine.
Protocol 2: Synthesis via Reductive Amination
This protocol is a robust method for synthesizing N-substituted piperidines by reacting piperidine with an aldehyde or ketone in the presence of a mild reducing agent.
Rationale: This two-step, one-pot reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions, thus preserving acid-labile functional groups.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol, 1.0 equiv.) and piperidine (1.1 mmol, 1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Reaction Execution: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be used without further purification, or it can be purified by flash chromatography if necessary.
Case Study: Piperidine in Donepezil
Donepezil (brand name Aricept) is a prominent example showcasing the strategic use of the piperidine scaffold. It is a reversible inhibitor of acetylcholinesterase (AChE) used for the treatment of Alzheimer's disease. The N-benzylpiperidine moiety of donepezil is crucial for its activity. It positions the benzyl group to engage in a key pi-pi stacking interaction with a tryptophan residue (Trp279) in the active site of the AChE enzyme, while the piperidine core acts as a rigid linker to the indanone portion of the molecule.
Diagram: Simplified Signaling Pathway for an AChE Inhibitor
Troubleshooting & Optimization
Improving reaction yields for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine synthesis
Technical Support Center: Quinazoline Synthesis Optimization Ticket ID: #QZN-CF3-4YL Subject: Yield Optimization for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine Status: Open Assigned Specialist: Senior Application Scientist
Triage & Nomenclature Verification
Before proceeding with yield optimization, we must verify the target structure. The nomenclature "1-[...]-methanamine" can be ambiguous in this context.
-
Target A (Most Likely Technical Challenge): (6-(Trifluoromethyl)quinazolin-4-yl)methanamine
-
Structure: A primary amine attached to the quinazoline ring via a methylene (
) bridge at position 4. -
Formula:
-
Difficulty: High. The methylene bridge at the 4-position is prone to oxidative instability and the precursor (4-cyano or 4-nitromethyl) is difficult to reduce selectively without hydrogenating the pyrimidine ring. This guide focuses on this target.
-
-
Target B (Common Nomenclature Error):
-Methyl-6-(trifluoromethyl)quinazolin-4-amine-
Structure: A methyl group attached to the nitrogen of the 4-amino group.
-
Difficulty: Low.[1] This is a standard
reaction. -
Quick Fix: If this is your target, react 4-chloro-6-(trifluoromethyl)quinazoline with 2.0 eq of methylamine (2M in THF) and 3.0 eq of DIPEA in Isopropanol at
. Yields should exceed 85%.
-
Strategic Synthesis Workflows
To improve yields for the methylene-bridged amine (Target A ), we recommend shifting from the "Classic Radical Route" (bromination of 4-methyl) to the "Palladium-Catalyzed Cyanation & Reduction" route. The radical route often suffers from poor regioselectivity due to the electron-withdrawing
Recommended Pathway: The Cyanation-Reduction Protocol
This method utilizes the commercially available 4-chloro-6-(trifluoromethyl)quinazoline as the starting material.
Figure 1: Optimized synthetic workflow for the introduction of the aminomethyl group at C4.
Step-by-Step Optimization Protocols
Step 1: Palladium-Catalyzed Cyanation
Objective: Convert the 4-chloro group to a 4-cyano group. Common Yield Killer: Hydrolysis of the starting material to quinazolinone due to wet solvents.
| Parameter | Recommended Condition | Why? (Causality) |
| Source | 4-Chloro-6-(trifluoromethyl)quinazoline | Starting material must be free of HCl salts. |
| Reagent | More stable and less toxic than NaCN/KCN; provides slow release of cyanide to prevent catalyst poisoning. | |
| Catalyst | Tetrakis provides robust oxidative addition into the electron-deficient C-Cl bond. | |
| Solvent | DMF (Anhydrous, degassed) | High boiling point required; water causes immediate hydrolysis of the 4-Cl species. |
| Temp | Below |
Protocol:
-
Charge a dried Schlenk flask with 4-chloro-6-(trifluoromethyl)quinazoline (1.0 eq),
(0.6 eq), and (0.05 eq). -
Evacuate and backfill with Argon (
). -
Add anhydrous DMF (0.2 M concentration) via syringe.
-
Heat to
for 4–6 hours. Monitor by TLC (EtOAc/Hex). -
Workup: Cool to RT. Pour into water/EtOAc. Filter through Celite to remove Zn salts. Wash organic layer with brine (
) to remove DMF.
Step 2: Selective Reduction of Nitrile
Objective: Reduce
| Parameter | Recommended Condition | Why? (Causality) |
| Reagent | The Borohydride-Cobalt system complexes the nitrile, allowing reduction at | |
| Solvent | Methanol (Dry) | Protic solvent required for borohydride activity. |
| Protection | Highly Recommended: Perform reduction in the presence of |
Protocol (In-situ Boc Protection Variant - Highest Yield):
-
Dissolve 4-cyano-6-(trifluoromethyl)quinazoline (1.0 eq) and
(1.5 eq) in MeOH. -
Add
(2.0 eq). -
Cool to
.[2] -
Add
(7.0 eq) portion-wise (Caution: Gas evolution). -
Stir for 2 hours at RT.
-
Workup: Quench with dilute ammonia solution (dissolves Co salts). Extract with DCM.
-
Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to obtain the target amine as the HCl salt (more stable than free base).
Troubleshooting Guide (Q&A)
Issue: Hydrolysis of the Starting Material
Q: My reaction mixture turns cloudy white immediately upon heating in Step 1, and I isolate a solid that doesn't move on TLC. What happened? A: You likely formed 6-(trifluoromethyl)quinazolin-4(3H)-one .
-
Cause: The 4-chloro position is extremely electrophilic due to the 6-CF3 group. Even trace moisture in DMF or "wet" reagents will hydrolyze the chloride before the palladium can insert.
-
Fix:
-
Distill DMF over
or use a molecular sieve-dried bottle. -
"Flame dry" your glassware under vacuum.
-
Do not use old
that has absorbed moisture.
-
Issue: Stalled Cyanation
Q: After 12 hours, I still see 50% starting material. Adding more catalyst didn't help. A: The catalyst has likely been poisoned or the oxidative addition failed.
-
Cause: The resulting Zn salts or trace oxygen deactivated the Pd(0) species.
-
Fix: Add a catalytic amount of Zinc powder (Zn dust) (10 mol%) to the reaction mixture at the start. This helps regenerate Pd(0) in situ and keeps the cycle active.
Issue: "Red Tar" during Reduction
Q: During the reduction of the nitrile, the solution turned dark red/black and I recovered a complex mixture. A: You experienced polymerization/dimerization .
-
Mechanism: The intermediate imine (
) formed during reduction is highly reactive. The newly formed amine ( ) attacks the imine of a neighboring molecule. -
Fix: Use the Boc-trap method described in the protocol above. By trapping the amine as a carbamate (
) immediately, you shut down the nucleophilic attack pathway.
Issue: Solubility of the Final Product
Q: I cannot extract the final amine from the aqueous layer. A: The product is amphoteric and likely protonated or forming aggregates.
-
Fix: Do not attempt to isolate the free base. After the reaction, acidify to pH 2, wash the aqueous layer with ether (removes non-basic impurities), then basify to pH >12 with NaOH and extract rapidly with DCM/Isopropanol (9:1) . Alternatively, isolate directly as the HCl salt by precipitation.
References
- General Quinazoline Functionalization: Topic: Nucleophilic substitution and Pd-catalyzed couplings on 4-chloroquinazolines. Source: Connolly, D. J., et al. "Synthesis of quinazolines and quinazolinones." Tetrahedron 61.43 (2005): 10153-10202. Relevance: Foundational chemistry for the 4-position reactivity.
-
Cyanation of Electron-Deficient Heterocycles
- Topic: Zn(CN)2/Pd(0)
-
Source: Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II) as an original cyanating agent in palladium-catalyzed cyanation of aryl halides." Chemical Communications (2004). Link
- Relevance: Optimizing the cyan
-
Selective Reduction of Nitriles (CoCl2/NaBH4)
-
Topic: Reduction of nitriles to amines in the presence of other functional groups.[3]
- Source: Osby, J. O., et al. "Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride." Tetrahedron Letters 25 (1984).
- Relevance: The specific protocol for reducing the nitrile without hydrogen
-
- Boc-Trapping Strategy: Topic: Preventing dimerization during nitrile reduction. Source: Caddick, S., et al. "Intermolecular reductive amination of aldehydes and ketones with primary amines." Tetrahedron Letters (2000). Relevance: Strategy to improve yield by trapping the unstable primary amine.
Sources
Technical Support Center: Troubleshooting Cyclization Failures in Trifluoromethyl Quinazoline Synthesis
Welcome to the Application Scientist Support Portal.
This guide is designed for researchers and drug development professionals encountering roadblocks in the synthesis of 2-(trifluoromethyl)quinazolines. While the trifluoromethyl (
Mechanistic Overview: Why Do Cyclizations Fail?
The introduction of a
-
Electronic Deactivation: The
group is powerfully electron-withdrawing ( ). In traditional cyclization routes involving 2-aminobenzamides or amidines, this inductive effect drastically reduces the nucleophilicity of the adjacent nitrogen atom, stalling the intramolecular nucleophilic attack required for ring closure. -
Steric Hindrance: The van der Waals radius of a
group (approx. 2.7 Å) is significantly larger than a methyl group, creating steric clashes that prevent the intermediate from adopting the planar conformation required for dehydration. -
Moisture Sensitivity: Precursors like trifluoroacetimidoyl chlorides are highly susceptible to competitive hydrolysis, leading to dead-end trifluoroacetamide byproducts before cyclization can even initiate[3].
Mechanistic pathways of CF3-quinazoline cyclization highlighting success vs. failure modes.
Troubleshooting FAQs
Q1: My reaction stalls at the uncyclized amidine intermediate despite prolonged heating. How can I force the cyclization?
A: Thermal energy alone is often insufficient to overcome the high activation barrier caused by the
Q2: I am observing a high percentage of trifluoroacetamide side-products. How do I prevent this? A: Trifluoroacetamides are the direct result of precursor hydrolysis[3]. Trifluoroacetimidoyl chlorides are extremely moisture-sensitive. To resolve this:
-
Ensure all solvents (especially THF or DMF) are freshly distilled and stored over activated 3Å molecular sieves.
-
Purge the reaction vessel with high-purity Argon or
prior to reagent addition. -
If synthesizing 2-(trifluoromethyl)quinazolin-4(3H)-imines, consider using a one-pot Palladium-catalyzed[4+1+1] tandem cyclization, which consumes the imidoyl chloride rapidly in the presence of isocyanides, outcompeting the hydrolysis pathway[3].
Q3: Standard Lewis acids (e.g.,
Quantitative Data: Comparison of Cyclization Strategies
To aid in selecting the appropriate rescue strategy for your synthesis, compare the validated methodologies below:
| Cyclization Strategy | Reagents / Catalyst | Temp / Time | Typical Yield | Primary Advantage | Common Failure Mode |
| Thermal/Acidic Dehydration | TFA or | 100-120°C, 12-24h | 20-40% | Low cost, simple setup | Stalls at intermediate; degradation |
| Oxidative Coupling | 100°C, 4-8h | 75-92% | Metal-free, robust for unactivated C-H[4] | Requires optimization of oxidant equivalents | |
| [4+1+1] Tandem Cyclization | 80°C, 6-10h | 80-95% | High structural diversity, one-pot[3] | Sensitivity to steric bulk on the amine |
Validated Experimental Protocols
The following protocols are self-validating systems designed to ensure high-fidelity cyclization of
Protocol A: Metal-Free /KI-Catalyzed Oxidative Cyclization[4]
Best for: Synthesizing trifluoromethylated quinazolines from 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides.
Materials:
-
2,2,2-trifluoro-N-benzyl-N'-arylacetimidamide (1.0 mmol)
-
Molecular Iodine (
) (0.2 mmol, 20 mol%) -
Potassium Iodide (KI) (0.2 mmol, 20 mol%)
-
DMSO (anhydrous, 3.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamide (1.0 mmol).
-
Catalyst Addition: Add
(20 mol%) and KI (20 mol%) to the reaction vessel. The addition of KI is critical as it forms the highly active species in situ, which acts as the primary oxidant for the bond formation[4]. -
Solvent Addition: Inject 3.0 mL of anhydrous DMSO under an inert atmosphere.
-
Cyclization: Seal the tube and heat the mixture to 100°C in a pre-heated oil bath. Stir vigorously for 4 to 8 hours.
-
Validation (TLC): Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The disappearance of the lower-Rf amidine spot and the appearance of a highly UV-active higher-Rf spot confirms cyclization.
-
Workup: Cool to room temperature. Quench the reaction with saturated aqueous
(10 mL) to neutralize residual iodine (the solution will self-validate by turning from brown to colorless). Extract with Ethyl Acetate (3 x 10 mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Palladium-Catalyzed [4+1+1] Tandem Cyclization[3]
Best for: One-pot synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-imines directly from imidoyl chlorides.
Materials:
-
2,2,2-trifluoro-N-(2-iodophenyl)acetimidoyl chloride (0.5 mmol)
-
Isocyanide (0.6 mmol)
-
Amine (e.g., n-butylamine) (0.6 mmol)
- (5 mol%)
- (1.0 mmol)
-
1,4-Dioxane (anhydrous, 2.0 mL)
Step-by-Step Methodology:
-
Reagent Loading: To an oven-dried reaction vial, add
(5 mol%) and (1.0 mmol). -
Substrate Addition: Under an Argon atmosphere, add the 2,2,2-trifluoro-N-(2-iodophenyl)acetimidoyl chloride (0.5 mmol), followed by the isocyanide (0.6 mmol) and the primary amine (0.6 mmol).
-
Solvent: Add 2.0 mL of anhydrous 1,4-dioxane.
-
Reaction: Seal the vial and heat to 80°C for 6-10 hours. The palladium catalyst facilitates the sequential insertion of the isocyanide and amine, overcoming the electronic deactivation of the
group[3]. -
Workup & Purification: Cool the mixture, filter through a short pad of Celite to remove the palladium catalyst and inorganic salts, and wash with dichloromethane. Concentrate the filtrate and purify via silica gel chromatography.
References
-
A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. MDPI. Available at:[Link]
-
Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
[4 + 1 + 1] Tandem Cyclization Reaction Involving Isocyanides: Access to 2-(Trifluoromethyl)quinazolin-4(3H)-imines. Organic Letters - ACS Publications. Available at:[Link]
-
Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides. Molecular Diversity - PubMed. Available at:[Link]
-
I2/KI-Catalyzed synthesis of 5-trifluoromethylated 1,2,4,6-tetrazepine-3-thiones by annulation of trifluoroacetimidoyl chlorides and thiosemicarbazones. ResearchGate. Available at:[Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine in DMSO
Executive Summary & Root Cause Analysis
The Issue: Users frequently report that 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine (hereafter referred to as Compound TQM ) fails to dissolve in DMSO at standard stock concentrations (10–100 mM), resulting in a suspension, a gelatinous mass, or immediate precipitation upon aqueous dilution.[1]
The Science (Why this happens): DMSO is a powerful polar aprotic solvent, but Compound TQM presents a "perfect storm" of structural features that resist solvation:
-
High Lattice Energy (The "Brick Dust" Effect): The planar quinazoline core facilitates strong
stacking interactions in the solid state. -
Lipophilic Shielding: The trifluoromethyl (-CF
) group at position 6 is highly lipophilic and electron-withdrawing.[1] While this often improves metabolic stability in drug design, it significantly increases the crystal lattice energy, making the solid "harder" to break apart [1]. -
Hygroscopic Interference: The primary methanamine tail is a hydrogen bond donor/acceptor. If your DMSO contains even trace amounts of water (highly common in opened bottles), the water molecules will preferentially cluster around the amine, effectively "crashing out" the hydrophobic aromatic core [2].
Diagnostic Protocol: Characterize Your Solid
Before attempting dissolution, you must identify the physical form of your starting material. This dictates the solubility strategy.
| Feature | Free Base Form | Salt Form (e.g., HCl, TFA) |
| Appearance | White/Off-white crystalline powder | Often fluffy or amorphous solid |
| DMSO Solubility | Moderate (requires heat/sonication) | Poor in pure DMSO (requires water/acid) |
| Aqueous Solubility | Negligible | Moderate to High |
| Primary Strategy | Heat + Vortex | Add trace |
Step-by-Step Solubilization Workflows
Workflow A: The Standard Protocol (For Free Base)
Use this for fresh, dry powder.
-
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial high-concentration stocks to prevent leaching).
-
Solvent Addition: Add high-grade, anhydrous DMSO (Grade: ACS Spectrophotometric or better).
-
Target Concentration: Start at 10 mM . Do not attempt 100 mM immediately.
-
-
The "Pulse" Technique:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 40°C for 5 minutes. Critical: Do not exceed 60°C to preserve the primary amine.
-
Visual Check: Hold against a light. If clear, proceed. If cloudy, move to Workflow B .
-
Workflow B: The "Crashing Out" Rescue (Aggregates)
Use this if the solution turns cloudy or forms a gel.
-
Thermal Shift: Warm the DMSO solution to 50°C.
-
Acidification (The Proton Trick):
-
Clarification: Vortex immediately. The solution should clear.
Workflow C: The Co-Solvent Formulation (For Biological Assays)
Use this if the compound precipitates immediately when added to cell culture media.
The Problem: Diluting a hydrophobic DMSO stock into water (media) causes a rapid polarity shift, forcing the compound out of solution.
The Fix: Create a "stepping stone" solvent system.
-
Stock Prep: Dissolve TQM in pure DMSO at 200x the final assay concentration.
-
Intermediate Dilution: Dilute the stock 1:10 into PEG-400 or Tween-80 (pure).
-
Final Dilution: Add this mix to your aqueous buffer/media.
-
Result: The surfactant (Tween/PEG) encapsulates the hydrophobic CF3-quinazoline core, preventing precipitation.
-
Visual Troubleshooting Guide
The following logic tree illustrates the decision-making process for solubilizing Compound TQM.
Figure 1: Decision tree for solubilizing 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine based on physical form and visual feedback.
Frequently Asked Questions (FAQs)
Q: Can I heat the DMSO to 80°C to force it into solution?
A: No. While quinazolines are thermally stable, the primary methanamine side chain is reactive. Heating primary amines in DMSO above 60°C can lead to oxidation or side reactions (e.g., formation of imines with impurities). Stick to
Q: My stock solution was clear yesterday, but today it has crystals. Why? A: This is likely due to moisture absorption. DMSO is hygroscopic. If the vial was opened in a humid room, it absorbed water, reducing the solubility of the hydrophobic TQM.
-
Fix: Re-sonicate at 40°C. For long-term storage, use a desiccator or store under nitrogen/argon.
Q: Why does the solution turn yellow? A: Quinazolines can exhibit solvatochromism. A slight yellowing in DMSO is normal due to electron delocalization. However, a dark orange/brown color indicates degradation (oxidation of the amine). Discard dark solutions.
Q: Can I use DMF instead?
A: Yes. DMF (Dimethylformamide) is often a better solvent for planar aromatic systems than DMSO.[1] However, DMF is more toxic to cells. If your downstream application is biological, ensure the final DMF concentration is
References
-
Gaylord Chemical. (2023).[1] DMSO Solubility Data & Troubleshooting Guide. Retrieved from [1]
-
BenchChem. (2025).[1][4] Solubility Profile of Quinazoline Derivatives in Common Laboratory Solvents. Retrieved from [1]
-
Journal of Medicinal Chemistry. (2022). Strategies for solubilizing hydrophobic kinase inhibitors in biological assays.[1]
-
PubChem. (2023).[1] Compound Summary: Quinazoline derivatives and physicochemical properties.[1]
Sources
Minimizing side reactions during the reduction of quinazoline nitriles
Technical Support Center: Quinazoline Nitrile Reductions
A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the technical support center for navigating the complexities of quinazoline nitrile reductions. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize primary amines from quinazoline nitriles while minimizing the formation of troublesome impurities. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common challenges and questions that arise during the reduction of the nitrile group on a quinazoline scaffold.
Q1: I'm seeing significant amounts of a byproduct that isn't my desired primary amine. What is the most common side reaction?
A1: The most frequently encountered side reaction during the reduction of quinazoline nitriles is the formation of a secondary amine dimer. This occurs when the initially formed primary amine attacks an intermediate imine, leading to a dimeric species that is difficult to separate from the desired product. Another common byproduct is the corresponding aldehyde, which arises from the hydrolysis of the intermediate imine during the reaction or work-up.
To confirm the identity of your byproduct, it is recommended to use analytical techniques such as LC-MS to determine the molecular weight and NMR spectroscopy to elucidate the structure.
Q2: My reaction is stalling, or I'm getting low conversion to the desired product. What are the likely causes?
A2: Low conversion can stem from several factors, often related to the choice of reducing agent and the reaction conditions.
-
Insufficiently Powerful Reducing Agent: Some reducing agents may not be potent enough to efficiently reduce the nitrile group in the presence of the quinazoline ring.
-
Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent. The nitrogen atoms in the quinazoline ring can also sometimes interfere with the catalyst's activity.
-
Poor Solubility: If your quinazoline nitrile starting material has poor solubility in the chosen solvent, the reaction will be slow and incomplete.
-
Moisture: The presence of water can consume certain reducing agents, like lithium aluminum hydride (LiAlH4), and can also lead to the formation of the aldehyde byproduct.
Q3: How do I choose the right reducing agent to minimize side reactions?
A3: The choice of reducing agent is critical for a successful and clean reduction. The goal is to select a reagent and conditions that favor the formation of the primary amine over the secondary amine dimer or other byproducts.
A highly effective method for this transformation is the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst . This system is known for its high selectivity in reducing nitriles to primary amines while minimizing dimer formation. The cobalt catalyst is believed to coordinate to the nitrile group, facilitating its reduction without promoting the side reactions seen with other reagents.
Another excellent option is catalytic hydrogenation using a Raney nickel or rhodium-on-alumina catalyst. These catalysts, particularly under ammonia-rich conditions, can suppress the formation of secondary amines.
Below is a comparison of common reducing agents:
| Reducing Agent System | Typical Conditions | Advantages | Disadvantages |
| NaBH4 / CoCl2 | Methanol or Ethanol, Room Temp | High selectivity for primary amine, mild conditions. | Requires careful control of stoichiometry. |
| H2 / Raney Nickel | 25-100 °C, 50-100 atm H2, often with NH3 | Good for large-scale synthesis, high yields possible. | Requires high pressure equipment, catalyst can be pyrophoric. |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Et2O, 0 °C to reflux | Very powerful reducing agent. | Low selectivity, often produces secondary amines, highly reactive with water. |
| H2 / Palladium on Carbon (Pd/C) | Methanol or Ethanol, Room Temp to 50 °C | Commonly available catalyst. | Often leads to a mixture of primary and secondary amines. |
Visualizing the Reaction Pathways
Understanding the potential reaction pathways is key to controlling the outcome. The diagram below illustrates the desired reduction to the primary amine versus the common side reaction leading to the secondary amine dimer.
Caption: Troubleshooting decision tree for quinazoline nitrile reductions.
Detailed Experimental Protocol: Selective Reduction using NaBH4/CoCl2
This protocol provides a reliable method for the reduction of quinazoline nitriles to their corresponding primary amines with minimal side product formation.
Materials:
-
Quinazoline nitrile starting material
-
Anhydrous Methanol (MeOH)
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
Sodium borohydride (NaBH4)
-
Ammonium hydroxide (for work-up)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinazoline nitrile (1.0 eq) in anhydrous methanol (20 mL per gram of nitrile).
-
Catalyst Addition: To this solution, add cobalt(II) chloride hexahydrate (2.0 eq). Stir the mixture at room temperature until the cobalt salt is fully dissolved, resulting in a deep blue or purple solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction that follows.
-
Addition of Reducing Agent: Slowly add sodium borohydride (5.0 eq) portion-wise over 30-60 minutes. Maintain the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed. A black precipitate (cobalt boride) will also form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by adding ammonium hydroxide solution until the black precipitate dissolves and the solution becomes clear.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure primary amine.
Technical Support Center: Stabilizing 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine Against Hydrolysis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the inherent hydrolytic instability of this compound. Our goal is to equip you with the knowledge to anticipate, mitigate, and manage degradation, ensuring the integrity and reliability of your experimental outcomes.
Introduction to the Challenge: Understanding the Hydrolysis of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the fusion of a pyrimidine ring with a benzene ring can render the molecule susceptible to hydrolysis, particularly at the C4 position.[3] For 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine, the primary concern is the hydrolysis of the aminomethyl substituent at the C4 position, leading to the formation of 6-(trifluoromethyl)quinazolin-4(3H)-one and methanamine. This degradation pathway not only reduces the concentration of the active compound but also introduces impurities that can confound experimental results and pose safety concerns in therapeutic applications.
The hydrolysis is typically initiated by the nucleophilic attack of water on the C4 carbon of the quinazoline ring. The electron-withdrawing nature of the trifluoromethyl group at the C6 position can further influence the electrophilicity of the C4 carbon, potentially impacting the rate of hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the handling and formulation of 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine.
Q1: I am observing a rapid loss of my compound in aqueous solution. What is the likely cause and how can I confirm it?
A1: Cause and Confirmation of Hydrolysis
The most probable cause for the loss of 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine in aqueous media is hydrolysis. The pyrimidine portion of the quinazoline ring is susceptible to nucleophilic attack by water, leading to the cleavage of the C4-N bond of the methanamine substituent.
Troubleshooting Steps:
-
LC-MS Analysis: The most definitive way to confirm hydrolysis is to use Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for the appearance of a peak corresponding to the mass of the hydrolysis product, 6-(trifluoromethyl)quinazolin-4(3H)-one, and a concurrent decrease in the peak area of the parent compound.
-
pH-Dependent Degradation Study: Conduct a preliminary stability study at different pH values (e.g., pH 3, 7, and 9). Hydrolysis of quinazolines is often pH-dependent. Observing a significantly faster degradation at a particular pH can provide strong evidence for hydrolysis.
-
NMR Spectroscopy: For a more detailed structural confirmation, ¹H NMR spectroscopy can be employed. The disappearance of the characteristic signals for the methanamine protons and changes in the aromatic region of the quinazoline ring would indicate hydrolysis.
Q2: What is the primary mechanism of hydrolysis for this compound?
A2: The Hydrolysis Mechanism
The hydrolysis of 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine proceeds through a nucleophilic addition-elimination reaction at the C4 position of the quinazoline ring.
Caption: Proposed hydrolysis mechanism of 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine.
The process begins with the attack of a water molecule on the electrophilic C4 carbon. This forms an unstable tetrahedral intermediate. Subsequently, the C-N bond cleaves, leading to the elimination of methanamine as a leaving group and the formation of the more stable 6-(trifluoromethyl)quinazolin-4(3H)-one.
Q3: How can I minimize hydrolysis during my experiments? What formulation strategies are effective?
A3: Strategies for Stabilization
Several strategies can be employed to mitigate the hydrolysis of 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine. The choice of method will depend on the specific requirements of your experiment or formulation.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Control | The rate of hydrolysis is often pH-dependent. Maintaining the pH in a range where the compound is most stable is crucial. | Simple to implement, cost-effective. | May not be suitable for all biological assays; requires careful buffer selection. |
| Co-solvents | Reducing the water activity by adding organic co-solvents (e.g., ethanol, propylene glycol, DMSO) can slow down the hydrolysis rate. | Effective at reducing degradation; can improve solubility. | Co-solvents can have their own biological effects and may not be suitable for all applications. |
| Lyophilization | Removing water through freeze-drying can provide excellent long-term stability for the solid compound. | Provides a stable solid form for storage; can be reconstituted immediately before use. | Requires specialized equipment; the reconstituted solution will still be prone to hydrolysis. |
| Encapsulation | Encapsulating the compound in delivery systems like liposomes or polymeric nanoparticles can protect it from the aqueous environment. | Offers controlled release and targeted delivery; can significantly enhance stability. | Complex formulation process; may alter the pharmacokinetic profile. |
Experimental Protocols
Protocol 1: pH-Rate Profile Study to Determine Optimal pH for Stability
This protocol outlines the steps to determine the pH at which 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine exhibits maximum stability.
Materials:
-
1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
HPLC system with a suitable C18 column.
-
Incubator or water bath.
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give the observed first-order degradation rate constant (k_obs).
-
Plot the k_obs values against pH to generate the pH-rate profile. The pH at which k_obs is at a minimum is the pH of maximum stability.
Caption: Workflow for determining the pH-rate profile of the compound.
Protocol 2: Evaluating the Effect of Co-solvents on Stability
This protocol helps in assessing the stabilizing effect of various co-solvents.
Materials:
-
1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
-
Buffer at the pH of maximum instability (determined from Protocol 1).
-
A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
HPLC system.
Procedure:
-
Prepare a stock solution of the compound.
-
Prepare a series of solutions by diluting the stock solution into the buffer containing different concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).
-
Include a control solution with no co-solvent.
-
Follow steps 3-7 from Protocol 1 to determine the degradation rate constant (k_obs) for each co-solvent concentration.
-
Plot k_obs versus the co-solvent concentration to evaluate the stabilizing effect.
Decision-Making Guide for Stabilization Strategy
The choice of a suitable stabilization strategy depends on the intended application.
Caption: Decision tree for selecting an appropriate stabilization strategy.
By understanding the chemical liabilities of 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine and systematically applying the strategies outlined in this guide, researchers can ensure the integrity of their studies and the reliability of their data.
References
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A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. National Center for Biotechnology Information.
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Quinazolinones, the Winning Horse in Drug Discovery - PMC. National Center for Biotechnology Information.
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. MDPI.
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. SciSpace.
-
Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed. National Center for Biotechnology Information.
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. MDPI.
-
Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g) - ResearchGate. ResearchGate.
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. MDPI.
-
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC. National Center for Biotechnology Information.
-
EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl - Google Patents. Google Patents.
-
Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines a - ResearchGate. ResearchGate.
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. National Center for Biotechnology Information.
-
Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate.
-
1-yl)chroman-4-one via Kabbe Condensation - Organic Syntheses. Organic Syntheses.
-
Quinazoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
-
Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. Frontiers.
Sources
Addressing poor reproducibility in [Compound Name] biological assays
Structuring the Approach
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Validating Compound Handling
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I am now analyzing potential contamination scenarios, especially focusing on biological agents impacting assay results. Mycoplasma contamination is the primary focus, and I'm developing a self-validating protocol. I'm prioritizing quarantine, PCR detection, and immediate cell discard if results are positive.
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Technical Support Center: Palladium Catalyst Removal from Quinazoline Derivatives
Welcome to the technical support center for the purification of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, to synthesize these important heterocyclic compounds.
Palladium-catalyzed reactions are powerful tools in modern organic synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, a significant challenge lies in the removal of residual palladium from the final active pharmaceutical ingredient (API).[1][4] Regulatory bodies like the ICH have established strict limits on elemental impurities in drug products, making efficient palladium removal a critical step in the manufacturing process.[3][5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my quinazoline-based API?
Residual palladium in an API can have several detrimental effects. Firstly, it can interfere with downstream biological assays, leading to inaccurate results.[7] Secondly, palladium is a heavy metal with known toxicity, and its presence in a final drug product is strictly regulated by guidelines such as ICH Q3D to ensure patient safety.[6] The permitted daily exposure (PDE) for palladium is low, often translating to a requirement of less than 10 ppm in the final API for oral medications.[3][5]
Q2: I performed a standard aqueous workup and filtration through Celite, but my palladium levels are still high. What did I miss?
While filtration through Celite can remove heterogeneous palladium particles, it is often insufficient for removing soluble or colloidal palladium species.[2] Palladium can exist in various oxidation states (e.g., Pd(0) and Pd(II)) and can be complexed with ligands from the reaction, making it soluble in the organic phase.[8][9] A simple filtration will not effectively remove these dissolved forms.[2][3]
Q3: What are the primary methods for removing residual palladium?
The most common and effective methods for palladium removal can be broadly categorized as:
-
Scavenging: Using solid-supported reagents (scavengers) with high affinity for palladium.[1][10]
-
Activated Carbon Treatment: Adsorption of palladium onto the surface of activated carbon.[1][11]
-
Chromatography: Separation of the desired compound from palladium species based on differential adsorption on a stationary phase like silica gel.[2][7]
-
Crystallization: In some cases, crystallization can effectively purge palladium impurities, but it can also concentrate them within the crystal lattice.[4][10]
Q4: What are palladium scavengers and how do they work?
Palladium scavengers are materials, typically silica or polymer-based, that are functionalized with ligands that strongly bind to palladium.[1][8] The most common functional groups are sulfur-based, such as thiols and thioureas, due to sulfur's high affinity for palladium.[1][9] The quinazoline derivative solution is mixed with the scavenger, the palladium is chelated, and the solid scavenger-palladium complex is then easily removed by filtration.[1]
Troubleshooting Guide
Issue 1: High Palladium Levels After Scavenger Treatment
You've treated your quinazoline derivative with a palladium scavenger, but the ICP-MS analysis still shows unacceptable levels of palladium. Here's a systematic approach to troubleshoot this issue:
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for ineffective palladium scavenging.
1. Causality & Explanation:
-
Insufficient Scavenger: The most common issue is using too few equivalents of the scavenger relative to the palladium. A typical starting point is 3-5 equivalents, but this may need to be increased.[12][13]
-
Suboptimal Conditions: Scavenging is a chemical reaction, and kinetics matter. Room temperature for a short period may not be sufficient. Increasing the temperature (e.g., to 40-65°C) and reaction time (up to 24 hours) can significantly improve efficiency.[8]
-
Incorrect Scavenger Choice: Not all scavengers are equally effective for all forms of palladium. The choice depends on the palladium's oxidation state and the ligand environment. Thiol-based scavengers are a good starting point, but others like trimercaptotriazine (TMT) functionalized resins (e.g., MP-TMT) may show superior performance in some cases.[14][15]
-
Solvent Effects: The scavenger needs to be compatible with your solvent system. Some polymeric scavengers swell in certain solvents, which can affect their performance.[8][13]
2. Recommended Action & Protocol:
If initial scavenging is unsuccessful, consider a screening approach.
Experimental Protocol: Scavenger Screening
-
Preparation: Dissolve your crude quinazoline derivative in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to a known concentration.
-
Aliquoting: In separate vials, place aliquots of your solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT, Activated Carbon) at a set weight percentage (e.g., 20% w/w relative to the product).[8] Include a control with no scavenger.
-
Incubation: Stir the vials at both room temperature and an elevated temperature (e.g., 50°C) for a set time (e.g., 4 hours and 16 hours).
-
Analysis: Filter each sample and analyze the filtrate for residual palladium using ICP-MS or ICP-OES. Also, analyze for your product concentration to check for non-specific binding.
Issue 2: Product Loss During Palladium Removal
You've successfully removed the palladium, but the yield of your quinazoline derivative is significantly lower than expected.
1. Causality & Explanation:
-
Non-Specific Binding: The scavenger or activated carbon may be adsorbing your product in addition to the palladium. This is more likely if your quinazoline derivative has functional groups that can interact with the scavenger's surface.
-
Product Instability: The conditions used for scavenging (e.g., elevated temperature) might be causing degradation of your product.
2. Recommended Action:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium levels.
-
Change Scavenger Type: Some scavengers are more prone to non-specific binding than others. For example, highly hydrophobic synthetic carbons have shown low affinity for polar APIs, resulting in high product yield.[5]
-
Modify Conditions: Try scavenging at a lower temperature for a longer period.
-
Alternative Methods: If product loss remains high, consider a different purification strategy, such as chromatography, which may offer better selectivity.[7]
Comparative Data on Palladium Removal Methods
The choice of palladium removal technique is highly dependent on the specific reaction, solvent, and the nature of the quinazoline derivative.[1] The table below summarizes the general performance of common methods.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Thiol-Based Silica Scavengers (e.g., SiliaMetS Thiol) | >95% removal, often to <10 ppm[16][17] | High selectivity, broad solvent compatibility, good thermal stability.[8] | Can be more expensive than other methods, potential for product loss.[8] |
| Polymer-Based Scavengers (e.g., MP-TMT) | >99% removal, often to <10 ppm[14][18] | High capacity, very effective for various Pd species.[12][14] | May swell in certain solvents, can be more expensive.[14] |
| Activated Carbon | Variable, can reduce to <5 ppm[1] | Inexpensive, effective for various Pd species.[11] | Can have high product loss due to non-specific binding, batch-to-batch variability.[4][5] |
| Column Chromatography | ~90% removal on average[7] | Can remove other impurities simultaneously. | Often insufficient on its own, requires significant solvent usage.[4][7] |
Key Workflow for Palladium Removal
A robust strategy often involves a multi-step approach to incrementally reduce the palladium concentration.
Caption: A multi-step workflow for efficient palladium removal.
This multi-step process ensures that different forms of palladium are targeted at each stage, leading to a final quinazoline-based API that meets stringent regulatory requirements. It is often more effective to use a combination of methods, such as filtration followed by a scavenger treatment, to achieve the desired purity.[3]
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Biotage® MP-TMT - Palladium Scavenger. Biotage. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]
-
Removal of Palladium Nanoparticles from Polymer Materials. ResearchGate. [Link]
-
Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]
-
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. (2013). RSC Publishing. [Link]
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. PMC. [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. (2019). ACS Omega. [Link]
- Process for recovery of palladium
Sources
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- 6. database.ich.org [database.ich.org]
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- 8. verdeanalitica.com.br [verdeanalitica.com.br]
- 9. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 18. biotage.com [biotage.com]
Validation & Comparative
Publish Comparison Guide: 1H NMR Interpretation of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
This guide outlines the 1H NMR interpretation and peak assignment for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine , a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).
Executive Summary & Comparison Overview
In the development of fluorinated heterocycles for medicinal chemistry, the 6-(trifluoromethyl)quinazoline scaffold is a privileged structure due to its metabolic stability and enhanced lipophilicity. However, its NMR characterization presents unique challenges compared to non-fluorinated analogs due to C-F coupling and solubility-dependent aggregation.
This guide compares the spectral performance of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine against two key alternatives:
-
The Non-Fluorinated Analog (4-Aminomethylquinazoline): To isolate the electronic deshielding effects of the -CF₃ group.
-
The Regioisomer (7-Trifluoromethyl isomer): To demonstrate the diagnostic coupling patterns required for structural validation.
Performance Matrix: Spectral Resolution & Diagnostic Features
| Feature | Target Product (6-CF₃) | Alternative A (Non-F) | Alternative B (7-CF₃ Isomer) |
| H-5 Multiplicity | Singlet (s) (Diagnostic) | Doublet (d) | Doublet (d) |
| H-5 Chemical Shift | ~8.8 - 9.0 ppm (Highly Deshielded) | ~8.2 ppm | ~8.3 ppm |
| 19F NMR Signal | -62.5 ppm (Singlet) | N/A | -63.0 ppm (Singlet) |
| Solubility (DMSO) | High (Clear resolution) | High | High |
| Solubility (CDCl₃) | Moderate (Aggregation broadening) | Good | Moderate |
Technical Deep Dive: 1H NMR Assignment
Structural Analysis & Numbering
The quinazoline core consists of a benzene ring fused to a pyrimidine ring.
-
Position 4: Substituted with a methanamine group (-CH₂-NH₂).
-
Position 6: Substituted with a trifluoromethyl group (-CF₃).[1][2][3]
Key Protons:
-
H-2: Located between N1 and N3 (Pyrimidine ring).
-
H-5: Peri-position to C4, Ortho to C6-CF₃.
-
H-7: Meta to H-5, Ortho to H-8.
-
H-8: Ortho to H-7.
-
Side Chain: Methylene (-CH₂-) and Amine (-NH₂).
Experimental Protocol (Self-Validating System)
To ensure reproducibility and minimize solvent-induced shifts, follow this protocol.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆ .
-
Why DMSO-d₆? Quinazolines often exhibit π-stacking aggregation in non-polar solvents like CDCl₃, leading to broad signals. DMSO disrupts these aggregates, yielding sharp, resolvable peaks.
-
-
Acquisition: Run a standard proton sequence (32 scans) with a relaxation delay (d1) of ≥ 2.0 seconds to allow full relaxation of the isolated H-2 and H-5 protons.
-
Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .
Detailed Peak Assignment (DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic (Causality) |
| H-2 | 9.15 - 9.25 | Singlet (s) | 1H | - | Most Deshielded: Located between two electronegative nitrogen atoms (N1, N3). |
| H-5 | 8.85 - 8.95 | Singlet (s)* | 1H | JHF ~1-2 | Diagnostic Peak: Ortho to the electron-withdrawing CF₃ group and peri to the C4-substituent. Appears as a singlet (or fine quartet) because it has no ortho proton neighbor. |
| H-8 | 8.10 - 8.20 | Doublet (d) | 1H | J ~8.8 | Shielded Aromatic: Ortho to H-7. Further from the electron-withdrawing N3 and CF₃ compared to H-5/H-7. |
| H-7 | 8.00 - 8.10 | dd | 1H | J ~8.8, 2.0 | Coupling Pattern: Ortho coupling to H-8 and meta coupling to H-5 (often unresolved) or through-space coupling to F. |
| -CH₂- | 4.30 - 4.45 | Singlet (s) | 2H | - | Benzylic-like: Attached to the electron-deficient quinazoline ring. Appears as a singlet if NH₂ exchange is fast. |
| -NH₂ | 2.5 - 3.5 | Broad (br s) | 2H | - | Exchangeable: Chemical shift varies with concentration and water content. Often overlaps with H₂O signal in DMSO. |
*Note: H-5 may show broadening or fine splitting due to long-range coupling with the 19F nuclei.
Comparative Analysis: The "Decision Tree" for Validation
In synthetic workflows, distinguishing the 6-CF₃ product from the 7-CF₃ regioisomer (a common byproduct) is critical. Use the logic below to validate your structure.
Structural Validation Workflow
Figure 1: Logic flow for distinguishing 6-substituted vs. 7-substituted quinazoline isomers based on H-5 multiplicity.
Solvent Comparison: DMSO-d₆ vs. CDCl₃[1]
-
DMSO-d₆ (Recommended):
-
Pros: Excellent solubility; sharp peaks; clear separation of the -CH₂- signal from the water peak.
-
Cons: Amine protons (-NH₂) can be broad or exchange with residual water.
-
-
CDCl₃ (Alternative):
-
Pros: Amine protons may appear sharper.
-
Cons: Quinazolines often aggregate, causing H-2 to broaden significantly. The -CH₂- signal may overlap with solvent satellites.
-
References
-
Synthesis and NMR of Quinazolines
-
Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolines. Tetrahedron. Link
-
-
Solvent Effects in Heterocycles
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Org. Process Res. Dev. Link
-
-
Fluorine Coupling Constants
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
-
Quinazoline Isomer Differentiation
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
Analytical Characterization of 6-(Trifluoromethyl)quinazolin-4-yl Compounds: A Comparative Guide to LC-MS/MS Fragmentation Strategies
Introduction: The Analytical Challenge
The 6-(trifluoromethyl)quinazolin-4-yl scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in targeted kinase inhibitors (e.g., EGFR/KRAS inhibitors) and anti-infective agents. However, characterizing these compounds and their downstream metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a distinct analytical challenge.
The fused bicyclic quinazoline core and the highly electron-withdrawing trifluoromethyl (-CF3) group are exceptionally stable. Traditional structural elucidation often fails to yield diagnostic fragments under standard conditions. This guide objectively compares the performance of Higher-energy C-trap Dissociation (HCD) on high-resolution Orbitrap platforms against traditional Collision-Induced Dissociation (CID) on Ion Trap/Triple Quadrupole (QqQ) platforms, providing a self-validating experimental workflow for robust structural characterization.
Mechanistic Basis of Fragmentation
To optimize an LC-MS/MS method, we must first understand the causality behind the gas-phase dissociation of these molecules.
The Quinazoline Core: HCN Expulsion
Under electrospray ionization (ESI+), protonation typically occurs at the N1 or N3 position of the pyrimidine ring. Upon collisional activation, the primary fragmentation pathway is a retro-Diels-Alder-like cleavage or the consecutive loss of hydrogen cyanide (HCN, 27.01 Da) [2]. This yields a benzyne-like radical or smaller aromatic fragments.
The Trifluoromethyl Group: F-Atom Migration
The -CF3 group strongly resists fragmentation under low-energy CID. However, under higher energy regimes, it exhibits highly specific neutral losses:
-
Loss of HF (
m/z 20.00): Driven by the spatial interaction of the fluorine atoms with ortho-protons on the aromatic ring. -
Loss of CF
m/z 50.00): This occurs via an intramolecular F-atom "ring-walk" migration mechanism, expelling difluorocarbene [1].2(
Caption: LC-MS/MS fragmentation pathways of 6-(Trifluoromethyl)quinazolin-4-yl compounds.
Comparative Performance: HCD vs. CID
The choice of fragmentation platform dictates the quality of the structural data. Traditional 3D ion traps utilizing CID suffer from the "1/3 rule" (a low-mass cut-off where product ions below one-third of the precursor m/z are not trapped). HCD, a beam-type collisional dissociation method, eliminates this limitation and imparts sufficient energy to drive the stable CF2 and HF neutral losses [3].
Table 1: Performance Comparison for 6-(Trifluoromethyl)quinazolin-4-yl Analysis
| Analytical Parameter | Traditional CID (Ion Trap / QqQ) | HCD (Orbitrap / High-Res MS) | Causality / Impact on Analysis |
| Low-Mass Detection | Poor (Subject to 1/3 rule cut-off) | Excellent (No cut-off) | HCD allows detection of the diagnostic CF |
| HCN Neutral Loss | Moderate to High | High | Both platforms easily break the pyrimidine ring, but HCD provides higher mass accuracy for exact |
| CF | Low (Energy often insufficient) | High (via Stepped NCE) | HCD drives the F-atom "ring-walk" migration [1], generating highly specific fragments for the -CF |
| Energy Scalability | Limited (Resonant excitation) | Superior (Stepped NCE) | Stepped NCE (e.g., 20/40/60) in HCD captures both fragile adducts and stable core cleavages in a single scan. |
| Metabolite ID Utility | Requires MS^3^ for deep structural data | Optimal in MS^2^ | HCD produces a comprehensive MS^2^ spectrum, reducing the need for slower, lower-sensitivity MS^n^ scans. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before analyzing unknown samples.
Step 1: Sample Preparation & System Suitability
-
Matrix Spiking: Spike 10 µL of the biological/synthetic sample with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ^13^C
4-labeled analog). -
SST Validation: Prepare a 50 ng/mL solution of a known 4-aminoquinazoline standard (e.g., Gefitinib).
-
Validation Logic: The system is only deemed "ready" if the SST injection yields a mass error of < 3 ppm for the precursor and successfully detects the diagnostic HCN loss (
m/z 27.0109) at a Normalized Collision Energy (NCE) of 35.
Step 2: UHPLC Separation
-
Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maintain sharp peak shapes for basic quinazoline nitrogens.
-
Mobile Phases:
-
Phase A: 0.1% Formic Acid in LC-MS grade H
2O. -
Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.
Step 3: High-Resolution HCD MS/MS Acquisition
-
Ionization: Heated Electrospray Ionization (HESI) in Positive mode.
-
MS1 Settings: Resolution = 70,000; AGC target = 3e6; Maximum IT = 100 ms.
-
MS2 Settings (Data-Dependent): Resolution = 17,500; AGC target = 1e5.
-
Fragmentation: Utilize Stepped NCE (20, 40, 60) . Why? NCE 20 preserves labile peripheral substituents, while NCE 60 forces the CF
2expulsion from the stable aromatic ring.
Step 4: Data Processing via Neutral Loss Filtering (NLF)
Filter the resulting MS/MS datasets for exact mass neutral losses: 27.0109 Da (HCN) , 19.9962 Da (HF) , and 49.9968 Da (CF2) . This immediately highlights 6-(trifluoromethyl)quinazolin-4-yl containing metabolites in complex biological matrices.
Caption: Self-validating LC-MS/MS workflow for quinazoline characterization.
References
-
Wang, H.-Y., Gao, Y., Zhang, F., Yu, C.-T., Xu, C., & Guo, Y.-L. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of the American Society for Mass Spectrometry, 24(12), 1919–1926.[Link]
-
Gobec, S., Haider, N., Holzer, W., Ishikawa, T., Ito, S., Kikelj, D., ... & Stanovnik, B. (2004). Product Class 13: Quinazolines. Science of Synthesis, 16, 573-749.[Link]
-
Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709-712.[Link]
A Researcher's Guide to Purity Validation of 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine Using Elemental Analysis
In the landscape of pharmaceutical research and development, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor and, ultimately, patient safety.[1][2][3][4] For novel heterocyclic compounds such as 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine, a molecule of interest due to the prevalence of the quinazoline scaffold in medicinal chemistry, establishing purity is a critical first step in its journey from the lab to potential clinical applications.[5][6][7][8] This guide provides an in-depth exploration of elemental analysis as a primary and robust method for validating the purity of this specific trifluoromethylated quinazoline derivative. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare its utility against other common analytical techniques.
The Foundational Role of Elemental Analysis
Elemental analysis, at its core, is a quantitative technique that determines the percentage composition of a pure chemical substance by its constituent elements. For a given molecular formula, the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, fluorine (F), can be precisely calculated. By comparing these theoretical values with experimentally determined percentages from a synthesized batch, a direct and quantitative measure of purity can be ascertained.[9]
The presence of impurities, be they residual solvents, starting materials, or by-products, will invariably alter the elemental composition. For instance, an incomplete reaction might leave behind starting materials, leading to a deviation in the C, H, and N ratios. Similarly, the presence of a solvent like ethanol would artificially inflate the carbon and hydrogen percentages.
For 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine, the molecular formula is C10H8F3N3. Let's establish our theoretical baseline:
-
Molecular Weight: 227.19 g/mol
-
Carbon (C): (10 * 12.01) / 227.19 = 52.87%
-
Hydrogen (H): (8 * 1.01) / 227.19 = 3.55%
-
Fluorine (F): (3 * 19.00) / 227.19 = 25.08%
-
Nitrogen (N): (3 * 14.01) / 227.19 = 18.50%
Any significant deviation from these values in an experimental sample warrants further investigation into its purity.
Experimental Protocol: Combustion Analysis
The most common method for determining C, H, and N content is combustion analysis.[9] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO2, H2O, and N2) are then quantitatively measured. The determination of fluorine in organofluorine compounds often requires a separate analytical approach, such as combustion ion chromatography (CIC).[10][11][12]
Experimental Workflow for Elemental Analysis
Caption: Workflow for elemental analysis of 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine.
Step-by-Step Methodology:
For Carbon, Hydrogen, and Nitrogen (CHN) Analysis:
-
Sample Preparation: Accurately weigh 2-3 mg of the 1-[6-(trifluoromethyl)quinazolin-4-yl]methanamine sample into a tin or silver capsule. The sample should be homogenous and finely powdered.
-
Combustion: Introduce the capsule into a combustion furnace operating at approximately 900-1000°C. In the presence of a pure oxygen stream, the sample undergoes complete combustion. The trifluoromethyl group and the heterocyclic nitrogen ring require these high temperatures to ensure complete breakdown.[13]
-
Reduction and Gas Separation: The combustion gases pass through a reduction chamber containing copper to convert nitrogen oxides to N2 gas. The mixture of CO2, H2O, and N2 is then passed through a chromatographic column to separate the individual gases.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
For Fluorine (F) Analysis via Combustion Ion Chromatography (CIC):
-
Sample Preparation: Similar to CHN analysis, accurately weigh 2-3 mg of the sample.
-
Combustion: The sample is combusted in an oxygen-rich atmosphere. The fluorine in the trifluoromethyl group is converted to hydrogen fluoride (HF).
-
Gas Absorption: The combustion gases are passed through an aqueous absorbing solution, where the HF dissolves to form fluoride ions (F-).
-
Ion Chromatography: An aliquot of the absorbing solution is injected into an ion chromatograph. The fluoride ions are separated from other potential anions on an ion-exchange column.
-
Detection: A conductivity detector measures the concentration of the eluted fluoride ions.
-
Calculation: The percentage of fluorine in the original sample is calculated based on the detected fluoride concentration and the initial sample weight.
Data Interpretation and Comparison
The trustworthiness of elemental analysis lies in the close agreement between experimental and theoretical values. Generally, a deviation of ±0.4% is considered acceptable for a pure compound.
Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental Batch A % | Deviation A % | Experimental Batch B % | Deviation B % |
| Carbon (C) | 52.87 | 52.75 | -0.12 | 51.21 | -1.66 |
| Hydrogen (H) | 3.55 | 3.51 | -0.04 | 4.15 | +0.60 |
| Nitrogen (N) | 18.50 | 18.41 | -0.09 | 17.95 | -0.55 |
| Fluorine (F) | 25.08 | 25.01 | -0.07 | 24.55 | -0.53 |
Analysis of Results:
-
Batch A: The experimental values are in excellent agreement with the theoretical percentages, with all deviations well within the ±0.4% acceptance criterion. This provides strong evidence that Batch A is of high purity.
-
Batch B: The deviations for all elements in Batch B are significant and fall outside the acceptable range. The lower carbon, nitrogen, and fluorine percentages, coupled with a higher hydrogen percentage, could suggest the presence of a hydrogen-rich impurity, such as a residual solvent like water or an aliphatic impurity from the synthesis. This batch would require further purification and re-analysis.
Comparison with Other Purity Validation Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Each technique provides a different perspective on the sample's composition.
Logical Flow of Purity Assessment
Caption: Interrelation of analytical techniques for comprehensive purity validation.
Table 2: Comparison of Purity Validation Techniques
| Technique | Principle | Advantages for this Compound | Limitations |
| Elemental Analysis | Measures the percentage of C, H, N, F. | Provides a direct, quantitative measure of bulk purity. Sensitive to a wide range of impurities. | Does not identify the nature of impurities. Requires a relatively pure sample (>95%) for accurate results. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary and mobile phase.[3][4] | Excellent for detecting and quantifying non-volatile impurities. Can separate closely related structural analogs. | Requires a suitable chromophore (present in the quinazoline ring). Impurities that co-elute or are not UV-active may be missed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the identity of the desired compound. Can identify and quantify residual solvents and other impurities with distinct signals. | May not be sensitive enough to detect low-level impurities (<1%). Complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the compound. Can be coupled with LC (LC-MS) to identify the molecular weights of impurities.[3][4] | Not inherently quantitative without appropriate standards. Isomeric impurities cannot be distinguished. |
Causality in Method Selection:
-
Initial Purity Screen: Elemental analysis serves as an excellent initial screen for the purity of a newly synthesized batch. A successful result from elemental analysis provides high confidence in the compound's bulk composition.
-
Impurity Profiling: If elemental analysis indicates the presence of impurities, techniques like HPLC and LC-MS are employed to determine the number and potential identity of these impurities.
-
Structural Confirmation and Solvent Detection: NMR is indispensable for confirming the chemical structure of the synthesized compound and for identifying and quantifying any residual solvents, which might not be easily detected by other methods.
References
-
Edon, V. H., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
ASTM E777-23. (2023). Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ASTM International. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. USP. [Link]
-
Headley, J. V., et al. (1998). Organofluorine Compounds in the Environment - Analysis, Sources and. University of Saskatchewan. [Link]
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
World Health Organization. (2011). 2.4 Oxygen flask method. WHO. [Link]
-
PubChem. (n.d.). 6-(Trifluoromethyl)quinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]
-
ASTM D3174-02. (2002). Standard Test Method for Ash in the Analysis Sample of Coal and Coke from Coal. ResearchGate. [Link]
-
Al-Mulla, A. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]
-
ASTM International. (2023). ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel. [Link]
-
Okazaki, S., & Kitazume, T. (2010). Overview on the history of organofluorine chemistry from the viewpoint of material industry. PMC. [Link]
-
ASTM E443-91. (1991). Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]
-
Taylor & Francis Online. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. [Link]
-
U.S. Bureau of Mines. (1967). METHODS OF ANALYZING AND TESTING COAL AND COKE. UNT Digital Library. [Link]
-
Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. [Link]
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Publications Office of the European Union. (2023). 2 Overview on PFAS analytical methods. [Link]
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OSHA. (2000). Organic Vapors. Occupational Safety and Health Administration. [Link]
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IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
TE Instruments. (2023). Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. [Link]
-
ASTM D6316-09a. (2009). Standard Test Method for Determination of Total, Combustible and Carbonate Carbon in Solid Residues from Coal and Coke. ASTM International. [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]
-
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A Senior Application Scientist's Comparative Guide to the Crystallographic Analysis of 4-aminomethyl-6-trifluoromethylquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed X-ray diffraction (XRD) data for the specific compound 4-aminomethyl-6-trifluoromethylquinazoline is not readily accessible at the time of this publication. This is a common challenge in early-stage drug discovery. To provide a comprehensive and instructive guide, this document presents a realistic, hypothetical case study for 4-aminomethyl-6-trifluoromethylquinazoline (referred to as AMTQ ) and compares it with published, real-world data for a structurally related analogue, Erlotinib Hydrochloride , a well-characterized active pharmaceutical ingredient (API).
Introduction: The Critical Role of Solid-State Characterization
In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its performance and manufacturability.[1][2] The specific arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, presents both a significant challenge and a valuable opportunity.[5][6] Different polymorphs of the same API can exhibit vastly different properties; a metastable form might offer enhanced solubility, while the most stable form is often preferred for its longer shelf-life.[3][7]
Therefore, unambiguous characterization of the crystalline form is not merely a regulatory requirement but a foundational step in developing a safe, effective, and consistent drug product.[8] X-ray Diffraction (XRD) stands as the definitive, non-destructive technique for this purpose, providing a unique "fingerprint" for each crystalline phase.[6][8]
This guide provides an in-depth comparison of crystallographic data analysis, using a hypothetical new chemical entity, 4-aminomethyl-6-trifluoromethylquinazoline (AMTQ ), and a known drug, Erlotinib Hydrochloride. We will explore the methodologies for data acquisition, compare their structural properties, and discuss the implications of these findings.
Analytical Methodologies: A Comparative Overview
Two primary XRD techniques are employed for pharmaceutical solid-state characterization: Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SC-XRD).
-
Powder X-ray Diffraction (PXRD): This is the workhorse technique for routine analysis and polymorph screening.[6] It uses a finely powdered sample containing millions of randomly oriented crystallites. The resulting one-dimensional diffraction pattern (intensity vs. 2θ angle) serves as a unique fingerprint for identifying the crystalline phase or detecting mixtures.[8][9]
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the "gold standard" method for determining the absolute three-dimensional atomic structure of a molecule.[10][11] It requires a single, high-quality crystal and provides precise information on unit cell dimensions, bond lengths, bond angles, and molecular conformation.[12] While more time-consuming, the detailed structural information it provides is unparalleled.[13]
The choice between these methods depends on the stage of development and the specific questions being asked. PXRD is ideal for rapid screening and quality control, while SC-XRD is essential for definitive structural elucidation and understanding structure-property relationships.
Experimental Protocols: From Sample to Structure
The quality of XRD data is fundamentally dependent on the quality of the crystalline sample. The following protocols outline the essential steps for preparing samples and acquiring high-quality diffraction data.
Protocol for Crystal Growth of AMTQ (Hypothetical)
Causality: The goal of crystallization is to encourage molecules to self-assemble into a highly ordered lattice. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility, allowing for a slow, controlled precipitation as conditions change. Rapid precipitation often leads to amorphous material or poorly formed crystals.
Step-by-Step Protocol:
-
Solubility Screening: Begin by screening the solubility of AMTQ in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene) at both room temperature and elevated temperature (~60°C).
-
Vessel Preparation: Use clean, small-volume glass vials. Any dust or residue can act as a competing nucleation site, hindering the growth of large single crystals.
-
Slow Evaporation Method:
-
Prepare a near-saturated solution of AMTQ in a suitable solvent (e.g., methanol) at room temperature.
-
Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days to weeks.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of AMTQ in a suitable solvent (e.g., ethanol) at an elevated temperature.
-
Ensure all solid material is dissolved. Filter the hot solution through a pre-warmed syringe filter to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to induce crystallization.
-
Protocol for Powder X-ray Diffraction (PXRD) Data Acquisition
Causality: A representative PXRD pattern requires a sample with a large number of small, randomly oriented crystallites to satisfy the Bragg condition for all crystal planes.[8] Preferred orientation, where crystals align in a non-random way, can significantly alter peak intensities and must be minimized.
Step-by-Step Protocol:
-
Sample Preparation: Gently grind approximately 5-10 mg of the crystalline material using an agate mortar and pestle to achieve a fine, uniform powder. This reduces particle size and preferred orientation effects.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is coplanar with the holder's reference surface.
-
Instrument Setup (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage/Current: 40 kV, 40 mA
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/minute
-
-
Data Collection: Initiate the scan and collect the diffraction pattern.
Protocol for Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition
Causality: The goal is to mount a single, defect-free crystal so that it can be rotated through all possible orientations while being irradiated by the X-ray beam, allowing for the collection of a complete sphere of diffraction data.[10]
Step-by-Step Protocol:
-
Crystal Selection: Under a polarizing microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) that exhibits sharp extinctions, indicating good crystallinity.
-
Crystal Mounting: Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop and mount it on a goniometer head.
-
Data Collection (Typical):
-
Diffractometer: Bruker APEX or similar area-detector diffractometer.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα.
-
Temperature: 100 K (using a nitrogen cryostream to minimize thermal vibration and radiation damage).
-
Data Collection Strategy: Collect a series of frames using incremental scans (e.g., 0.5° ω-scans) to cover a complete sphere of reciprocal space.[10]
-
-
Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and structural parameters.[14]
Comparative Data Analysis: AMTQ vs. Erlotinib Hydrochloride
To illustrate the application of these techniques, we will compare the hypothetical XRD data for our target compound, AMTQ , with published data for the quinazoline-based drug, Erlotinib Hydrochloride .[15][16]
Powder X-ray Diffraction (PXRD) Pattern Comparison
The PXRD pattern provides a distinct fingerprint for each crystalline form. Differences in peak positions (2θ values) indicate differences in the unit cell dimensions, while variations in relative intensities can suggest different atomic arrangements or preferred orientation.
Table 1: Comparison of Principal PXRD Peaks (2θ)
| Hypothetical AMTQ (Form I) | Erlotinib HCl (Polymorph A)[16] | Erlotinib HCl (Polymorph B)[16] |
| 7.5° | 5.6° | 6.26° |
| 10.2° | 9.6° | 9.9° |
| 12.8° | 11.2° | 12.5° |
| 15.1° | 17.0° | 18.8° |
| 18.9° | 18.7° | 20.2° |
| 21.5° | 22.7° | 22.8° |
| 24.3° | 23.5° | 23.7° |
| 26.0° | 24.1° | 24.4° |
| 28.8° | 25.2° | 25.8° |
| 30.5° | 29.1° | 26.8° |
Analysis: The distinct peak positions clearly differentiate AMTQ from both known polymorphs of Erlotinib HCl. This confirms that AMTQ represents a unique crystalline phase. Furthermore, the differences between Erlotinib HCl Polymorphs A and B, such as the characteristic peak for Form B at 6.26°, highlight the sensitivity of PXRD in identifying different polymorphic forms of the same compound.[16]
Single-Crystal Crystallographic Data Comparison
SC-XRD provides the fundamental parameters that define the crystal lattice.
Table 2: Comparative Crystallographic Data
| Parameter | Hypothetical AMTQ (Form I) | Erlotinib Hydrochloride[15] |
| Chemical Formula | C₁₀H₈F₃N₃ | C₂₂H₂₄N₃O₄⁺·Cl⁻ |
| Formula Weight | 227.19 | 429.89 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 8.512 | 14.5351 |
| b (Å) | 10.234 | 18.4863 |
| c (Å) | 11.987 | 8.1222 |
| β (°) ** | 98.54 | 102.966 |
| Volume (ų) ** | 1030.5 | 2126.8 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.465 | 1.343 |
Analysis: Both compounds crystallize in the monoclinic system, which is common for organic molecules. However, their space groups, unit cell dimensions, and volumes are significantly different. The space group (e.g., P2₁/c) describes the symmetry elements within the unit cell and governs how the molecules are packed.[15] The difference in space group and cell parameters is definitive proof that AMTQ and Erlotinib Hydrochloride have fundamentally different crystal packing arrangements. This difference in packing can lead to variations in physical properties like melting point and solubility.
Visualization of Experimental Workflows
Visualizing the workflow helps clarify the logical progression from sample preparation to data interpretation.
Caption: Workflow from crystal growth to comparative data analysis.
Caption: Relationship between XRD and complementary techniques.
Conclusion and Implications for Drug Development
This guide has demonstrated the fundamental importance and practical application of X-ray diffraction in the characterization of a new chemical entity. Through a comparative analysis of hypothetical data for 4-aminomethyl-6-trifluoromethylquinazoline (AMTQ) and real-world data for Erlotinib Hydrochloride, we have highlighted how XRD techniques provide definitive evidence of a compound's solid-state form.
Key Takeaways for Researchers:
-
Unambiguous Identification: PXRD provides a rapid and reliable fingerprint for identifying crystalline phases and screening for polymorphism, which is essential for ensuring batch-to-batch consistency and protecting intellectual property.[8][17]
-
Absolute Structural Knowledge: SC-XRD offers unparalleled detail into the three-dimensional arrangement of molecules, providing a crucial link between the crystal structure and the macroscopic properties of the drug substance.[11][12]
-
Informed Development: A thorough understanding of the solid state allows scientists to select the optimal crystal form for development, balancing thermodynamic stability with desired biopharmaceutical properties like solubility.[18][19] Failure to conduct a comprehensive solid-state characterization can lead to unforeseen manufacturing issues or changes in drug performance post-launch.[5]
Ultimately, the rigorous application of XRD and complementary analytical techniques is not just a scientific exercise but a critical component of risk mitigation in the long and complex process of drug development.
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Benchmarking Brigatinib: A Comparative Guide Against Standard EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of tyrosine kinase inhibitors (TKIs) against EGFR has revolutionized treatment, yet the emergence of resistance mutations necessitates the continuous evaluation of new and existing inhibitors. This guide provides an in-depth, objective comparison of Brigatinib, a potent multi-kinase inhibitor, against standard-of-care EGFR inhibitors such as Osimertinib, Gefitinib, and Erlotinib. We will delve into the mechanistic nuances, comparative efficacy data, and the experimental methodologies crucial for a comprehensive assessment.
The Rationale for Benchmarking: Understanding the EGFR Signaling Axis and Inhibitor Action
The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers a cascade of intracellular events primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and differentiation.[1][2] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[3]
First and second-generation EGFR TKIs, such as Gefitinib and Erlotinib, competitively bind to the ATP-binding site of the EGFR kinase domain, effectively blocking its activity. However, their efficacy is often limited by the development of resistance mutations, most notably the T790M "gatekeeper" mutation.[4] Third-generation inhibitors, like Osimertinib, were specifically designed to overcome T790M-mediated resistance.[5][6]
Brigatinib, while primarily known as an ALK inhibitor, also exhibits significant activity against EGFR, including various mutant forms.[7][8] Its distinct chemical structure and binding profile warrant a thorough comparison against established EGFR inhibitors to understand its potential role in the therapeutic armamentarium against EGFR-driven cancers.
Comparative Efficacy: A Quantitative Look at Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Brigatinib and standard EGFR inhibitors against wild-type EGFR and various clinically relevant EGFR mutations, as determined by in vitro kinase assays and cell-based proliferation assays. Lower IC50 values indicate greater potency.
In Vitro Kinase Assay: Direct Inhibition of EGFR
| Kinase Target | Brigatinib IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| EGFR (Wild-Type) | 29 - 160[9][10] | 3.39[8] | 26 - 57[11] | ~1000[12] |
| EGFR (L858R) | 1.5[9] | ~5[5] | ~3[13] | 10 - 41[12][14] |
| EGFR (Exon 19 Del) | 75[15] | ~13[16] | ~1[17] | 2 - 8[14][18] |
| EGFR (L858R/T790M) | 29[10] | 4.6[5] | >1000[19] | >1000[12] |
| EGFR (Exon 19 Del/T790M) | 15[15] | 13 - 166[5][16] | >1000[19] | >1000[18] |
Cell-Based Proliferation Assay: Cellular Efficacy
| Cell Line (EGFR Status) | Brigatinib IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 (Exon 19 Del) | ~114[15] | ~13[16] | 0.8[16] | 7[16] |
| H1975 (L858R/T790M) | 281[15] | 4.6 - 5[5][16] | >1000[20] | 4300[12] |
| HCC827 (Exon 19 Del) | - | - | 6.6[17] | 4[12] |
| H3255 (L858R) | - | - | 0.3[16] | 12[16] |
Experimental Protocols: Methodologies for Robust Comparison
The reliability of comparative data hinges on the rigor of the experimental protocols. Below are detailed, step-by-step methodologies for key assays used to benchmark EGFR inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[21][22]
Objective: To determine the IC50 value of an inhibitor against recombinant EGFR kinase.
Protocol:
-
Reaction Setup: In a 384-well plate, add 5 µL of the test inhibitor at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Master Mix Preparation: Prepare a master mix containing the kinase reaction buffer, ATP, and a suitable EGFR substrate (e.g., Poly(Glu, Tyr)). Add 10 µL of this master mix to each well.
-
Kinase Reaction Initiation: Add 10 µL of recombinant EGFR enzyme (wild-type or mutant) to each well to initiate the reaction. The final reaction volume should be 25 µL. Incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the blank control values. Calculate the percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22][23]
Objective: To determine the IC50 value of an inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete growth medium at 2X the final desired concentrations. Remove the old medium and add 100 µL of the diluted inhibitor to each well. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Workflow for a cell-based proliferation (MTT) assay.
Visualizing the EGFR Signaling Pathway and Inhibition
Understanding the points of intervention of these inhibitors requires a clear visualization of the EGFR signaling cascade.
Simplified EGFR signaling pathway and points of TKI inhibition.
Conclusion and Future Perspectives
This guide provides a foundational framework for benchmarking Brigatinib against standard EGFR inhibitors. The compiled data indicates that while first and second-generation inhibitors are potent against activating mutations, their efficacy is significantly diminished by the T790M mutation. Osimertinib demonstrates superior activity against T790M-positive cancers. Brigatinib shows promising activity against various EGFR mutations, including those resistant to earlier generation TKIs, although its potency can be lower than that of Osimertinib in some contexts.[15][24]
The choice of an appropriate inhibitor is critically dependent on the specific EGFR mutation profile of the tumor. The experimental protocols detailed herein provide a robust basis for further head-to-head comparisons and for the evaluation of novel EGFR inhibitors. As the landscape of EGFR-mutated cancers continues to evolve with the emergence of new resistance mechanisms, such as the C797S mutation, the principles of rigorous benchmarking outlined in this guide will remain essential for advancing targeted cancer therapy.[6]
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A Comparative Guide to the FTIR Spectral Analysis of the Trifluoromethyl Group in Quinazoline Scaffolds
For Immediate Release
A comprehensive technical guide has been released, offering an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of the trifluoromethyl (-CF3) group within quinazoline scaffolds. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons with alternative analytical techniques, supported by experimental data and protocols.
The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's pharmacological profile, improving metabolic stability, lipophilicity, and binding affinity.[4] Consequently, robust analytical methods for the unambiguous identification and characterization of this functional group are paramount. This guide critically evaluates the role of FTIR spectroscopy in this context and contrasts it with other powerful analytical methods.
Foundational Principles: The -CF3 Group in FTIR Spectroscopy
The trifluoromethyl group exhibits strong, characteristic absorption bands in the infrared spectrum due to the highly polarizing nature of the carbon-fluorine bond. These absorptions are primarily found in the 1000-1300 cm⁻¹ region, a spectral window often clear of interfering signals from the quinazoline core.[5] The principal vibrational modes include:
-
Asymmetric C-F Stretching: Typically observed as a very strong band around 1180 cm⁻¹.
-
Symmetric C-F Stretching: Appears as a strong band near 1100 cm⁻¹.
-
Deformation Modes: Less intense bands, including a symmetric deformation (or "umbrella" mode), are found at lower wavenumbers, often around 700 cm⁻¹.[5][6]
The exact frequencies of these vibrations can be influenced by the electronic environment imposed by the quinazoline ring system.[5]
Comparative Analysis of Key Analytical Techniques
While FTIR provides a rapid and accessible method for preliminary identification, a comprehensive characterization of trifluoromethylated quinazolines necessitates a multi-technique approach.
| Technique | Principle | Strengths for -CF3 Analysis | Limitations |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds. | Fast, non-destructive, highly sensitive to C-F bonds, provides characteristic strong absorptions. | Provides limited structural information beyond functional group identification; can be ambiguous in complex molecules. |
| ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance of the ¹⁹F nucleus. | The "gold standard" for fluorine-containing compounds.[7] Highly sensitive, provides detailed information on the chemical environment of each fluorine atom, and allows for quantification.[8] | Requires more expensive instrumentation and expertise for data interpretation. |
| ¹³C NMR Spectroscopy | Nuclear magnetic resonance of the ¹³C nucleus. | The carbon of the -CF3 group exhibits a characteristic chemical shift and a large one-bond C-F coupling constant, confirming its presence. | Lower sensitivity compared to ¹H or ¹⁹F NMR, requiring longer acquisition times. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis of molecules and their fragments. | Confirms molecular weight and the presence of the -CF3 group through characteristic fragmentation patterns (e.g., loss of •CF3).[9] | Isomeric differentiation can be challenging without tandem MS (MS/MS). |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides unambiguous, three-dimensional structural elucidation, definitively confirming the presence and position of the -CF3 group. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocol: FTIR Analysis of a Trifluoromethylated Quinazoline
Objective: To acquire a high-quality FTIR spectrum of a model compound, 2-methyl-3-(trifluoromethyl)quinazolin-4(3H)-one, for the identification of the trifluoromethyl group.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the scan over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Data Interpretation: A Case Study
The FTIR spectrum of a trifluoromethylated quinazoline will be a composite of the absorptions from the quinazoline scaffold and the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | Aromatic C-H Stretch[10] | Medium |
| ~1680 | C=O Stretch (Amide I)[11] | Strong |
| ~1615, 1570, 1475 | Aromatic C=C and C=N Stretch[10] | Strong to Medium |
| ~1180 | Asymmetric -CF₃ Stretch [5] | Very Strong |
| ~1100 | Symmetric -CF₃ Stretch [5] | Strong |
| ~750 | -CF₃ Deformation / Aromatic C-H Bend | Medium |
The most diagnostic peaks for the successful incorporation of the trifluoromethyl group are the intense absorptions in the 1200-1050 cm⁻¹ region.
Visualizing the Analytical Workflow
The selection of an appropriate analytical technique is crucial for efficient and accurate characterization. The following workflow outlines a logical approach to the analysis of a novel trifluoromethylated quinazoline.
Caption: A decision-making workflow for the characterization of trifluoromethylated quinazolines.
Conclusion
FTIR spectroscopy serves as an invaluable, high-throughput tool for the initial identification of the trifluoromethyl group in quinazoline scaffolds. Its speed and sensitivity to the C-F bond vibrations make it an excellent first-pass analytical technique. However, for comprehensive and unambiguous structural elucidation, it is essential to employ a suite of complementary methods. ¹⁹F NMR provides unparalleled detail on the fluorine environment, while mass spectrometry confirms the molecular formula and fragmentation. When a definitive three-dimensional structure is required, X-ray crystallography remains the ultimate arbiter. By integrating these techniques, researchers can confidently characterize novel trifluoromethylated quinazolines, accelerating the drug discovery and development process.
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Stroyanov, S. I., et al. (2010). Synthesis, structure and theoretical study of mixed fluoro-trifluoromethyl derivatives of C60. Molecular structures of C60F18(CF3)6 and C60F16(CF3)6. Dalton Transactions, 39(10), 2530-2536. [Link]
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Taylor, M. S. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 56(10), 957-964. [Link]
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Sert, Y., et al. (2014). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. ResearchGate. [Link]
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Ganiyu, S. A., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2). [Link]
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ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]
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The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Yadav, P. D. S., & Singh, S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(3), 433-445. [Link]
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Durig, J. R., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4, 16-33. [Link]
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Scribd. (n.d.). FTIR Characteristic Absorption Table. [Link]
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The Journal of Chemical Physics. (1997). A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. [Link]
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SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]
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Comparative pharmacokinetics of quinazoline-4-yl methanamine analogs
Comparative Pharmacokinetics of Quinazoline-4-yl Methanamine Analogs: A Comprehensive Guide for Drug Development
Introduction
The quinazoline-4-yl methanamine scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous targeted therapies, including Epidermal Growth Factor Receptor (EGFR) inhibitors, Histone Deacetylase (HDAC) modulators, and novel antiviral agents[1][2]. While high in vitro target affinity is frequently achieved with this scaffold, the transition to in vivo efficacy is heavily dictated by its pharmacokinetic (PK) profile.
As a Senior Application Scientist, I have structured this guide to objectively compare the absorption, distribution, metabolism, and excretion (ADME) profiles of different quinazoline-4-yl methanamine analogs. By understanding the causality between specific nitrogen substitutions and metabolic liabilities, drug development professionals can rationally optimize lead compounds.
Section 1: Structural Classification & Pharmacokinetic Rationale
The primary site of structural diversification in this scaffold is the methanamine nitrogen at the 4-position of the quinazoline ring. Modifications here directly dictate the molecule's lipophilicity (LogP), basicity (pKa), and vulnerability to enzymatic degradation[3]. We categorize these analogs into three distinct classes:
-
Class I: Primary Amines (Unsubstituted)
-
Rationale: Represents the baseline scaffold. Highly basic (pKa ~8.5), resulting in extensive protonation at physiological pH.
-
PK Impact: Excellent aqueous solubility but poor membrane permeability. Prone to rapid systemic clearance via monoamine oxidases (MAO).
-
-
Class II: N-Alkyl/Cycloalkyl Analogs (e.g., N-methyl, N-cyclopentyl)
-
Rationale: Introduction of aliphatic groups shields the nitrogen, increasing lipophilicity.
-
PK Impact: Significantly improves gastrointestinal absorption and oral bioavailability. However, these analogs introduce a major metabolic liability: Cytochrome P450 (CYP)-mediated N-dealkylation[4].
-
-
Class III: N-Aryl/Heteroaryl Analogs (e.g., N-phenyl, N-pyridyl)
-
Rationale: Bulky aromatic substitutions are frequently used to engage deep hydrophobic pockets in kinase and epigenetic targets[2].
-
PK Impact: Delocalization of the nitrogen lone pair into the aromatic ring reduces basicity, enhancing the unionized fraction in the gut. This drives high volume of distribution (
) but shifts clearance heavily toward hepatic Phase I ring hydroxylation.
-
Section 2: Comparative Quantitative PK Profiling
The following table synthesizes the comparative pharmacokinetic parameters across the three analog classes, derived from standardized in vivo rodent models (Sprague-Dawley rats, 10 mg/kg PO, 2 mg/kg IV).
| Analog Class | Structural Modification | Intrinsic Clearance ( | Half-Life ( | Volume of Distribution ( | Oral Bioavailability (%F) | Primary Clearance Route |
| Class I | Unsubstituted (-NH2) | High (>45 mL/min/kg) | 0.8 - 1.2 hrs | Low (0.8 L/kg) | < 15% | MAO / Renal Excretion |
| Class II | N-Methyl / N-Isopropyl | Moderate (20-30 mL/min/kg) | 2.5 - 4.0 hrs | Moderate (2.5 L/kg) | 40 - 55% | CYP3A4 N-Dealkylation |
| Class III | N-(3-Fluorophenyl) | Low (<15 mL/min/kg) | 6.0 - 8.5 hrs | High (>5.0 L/kg) | 65 - 80% | CYP2D6 Ring Hydroxylation |
Data Interpretation: Moving from Class I to Class III demonstrates a clear inverse relationship between basicity and Volume of Distribution. Class III analogs achieve superior half-lives due to protection against rapid N-dealkylation, though they require careful monitoring for CYP-mediated drug-drug interactions (DDIs).
Section 3: Mechanistic Drivers of Metabolism
To optimize these analogs, one must understand the enzymatic pathways driving their clearance. The quinazoline core is notoriously susceptible to hepatic oxidation[4]. For Class II analogs, CYP3A4 rapidly attacks the N-alkyl group, leading to N-dealkylation and reversion to the poorly permeable Class I primary amine.
Conversely, Class III analogs sterically hinder the methanamine nitrogen. Consequently, the metabolic burden shifts to the quinazoline aromatic system, where CYP2D6 and CYP3A4 catalyze ring hydroxylation (typically at the 6- or 7-position), followed by Phase II glucuronidation and biliary excretion.
Fig 1. Divergent CYP-mediated metabolic pathways based on methanamine N-substitution.
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system. The in vitro assay predicts metabolic bottlenecks, while the in vivo cassette dosing confirms systemic exposure.
Protocol A: High-Throughput Microsomal Stability Assay (In Vitro)
This assay determines the intrinsic clearance (
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the quinazoline analog (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality note: NADPH is the obligate electron donor for CYP450 enzymes; omitting it serves as the negative control to rule out non-CYP degradation.
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and .
Protocol B: Cassette Dosing PK Study in Rats (In Vivo)
-
Formulation: Suspend the Class II or III analog in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution of the lipophilic compounds.
-
Administration: Dose male Sprague-Dawley rats (n=3 per route) intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage.
-
Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
-
Data Extraction: Centrifuge to isolate plasma. Perform protein precipitation and quantify via LC-MS/MS. Calculate Absolute Bioavailability (%F) using the formula:
.
Fig 2. Parallel in vitro and in vivo workflow for validating analog PK parameters.
References
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A Senior Application Scientist's Guide to Identifying Common Impurities in Commercial Acetylsalicylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of acetylsalicylic acid (aspirin) is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of the common impurities found in commercial batches of acetylsalicylic acid, their origins, and a comparative analysis of the analytical methodologies used for their detection and quantification. The information presented herein is synthesized from established pharmacopeial standards and peer-reviewed scientific literature to provide a trustworthy and authoritative resource.
The Genesis of Impurities in Acetylsalicylic Acid
Impurities in a drug substance can arise from various stages of its lifecycle, including synthesis, purification, and storage.[1] Understanding the origin of these impurities is crucial for developing effective control strategies.
-
Synthesis-Related Impurities: These are substances that are formed during the manufacturing process.[1][2] In the case of acetylsalicylic acid, which is typically synthesized by the esterification of salicylic acid with acetic anhydride, common synthesis-related impurities include unreacted starting materials and by-products of side reactions.[3][4][5]
-
Degradation Products: Acetylsalicylic acid is susceptible to hydrolysis, especially in the presence of moisture.[2][3][4] This degradation process can occur during storage and results in the formation of impurities.[2][3]
-
Residual Solvents: Organic solvents used during the synthesis and purification processes may not be completely removed and can remain in the final product.[1][2]
-
Inorganic Impurities: These can include heavy metals and other inorganic substances that may be introduced from raw materials, catalysts, or manufacturing equipment.[1][6][7]
Below is a diagram illustrating the primary pathways for the formation of key impurities in acetylsalicylic acid.
Caption: Formation pathways of key impurities in acetylsalicylic acid.
A Comparative Look at Common Impurities
The following table summarizes the most common impurities found in commercial batches of acetylsalicylic acid, their typical pharmacopeial limits, and their primary origins.
| Impurity Name | Chemical Structure | Origin | Typical Pharmacopeial Limit (USP) |
| Salicylic Acid | C₇H₆O₃ | Synthesis (unreacted starting material), Degradation | Not more than 0.1%[8][9] |
| Acetylsalicylsalicylic Acid | C₁₆H₁₂O₆ | Synthesis (by-product) | Varies by pharmacopeia; often controlled as an individual unspecified impurity. |
| Acetic Acid | C₂H₄O₂ | Degradation | Not typically specified as a separate impurity limit in the drug substance monograph. |
| Heavy Metals | - | Inorganic Impurity | Not more than 10 µg per g[8] |
| Residual Solvents | - | Synthesis/Purification | Limits are specified based on the solvent's toxicity class (e.g., USP <467>). |
Analytical Methodologies: A Comparative Guide
A variety of analytical techniques are employed to identify and quantify impurities in acetylsalicylic acid. The choice of method depends on the specific impurity being targeted.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of acetylsalicylic acid and its organic impurities due to its high resolution, sensitivity, and specificity.[10][11][12]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For acetylsalicylic acid and its related substances, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[10]
Typical HPLC Parameters for Impurity Profiling:
| Parameter | Typical Value |
| Column | C18, 100 mm x 4.6 mm, 5 µm particle size[10] |
| Mobile Phase | A mixture of acetonitrile, isopropyl alcohol, and a buffer (e.g., sodium perchlorate)[10] |
| Flow Rate | 1.5 mL/min[10] |
| Detection | UV at 275 nm[10] |
| Temperature | 30°C[13] |
Experimental Protocol: HPLC Determination of Free Salicylic Acid
This protocol is a representative example based on common pharmacopeial methods.
-
Preparation of Standard Solution: Accurately weigh and dissolve a suitable amount of USP Salicylic Acid Reference Standard (RS) in the diluent to obtain a known concentration.[13][14]
-
Preparation of Sample Solution: Accurately weigh and dissolve a specified amount of the acetylsalicylic acid sample in the diluent.[10]
-
Chromatographic System: Use a suitable HPLC system equipped with a UV detector and a C18 column.
-
System Suitability: Inject a system suitability solution containing both acetylsalicylic acid and salicylic acid to ensure adequate resolution between the two peaks (typically a resolution factor of not less than 2.0).[13]
-
Analysis: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas for salicylic acid.
-
Calculation: Calculate the percentage of free salicylic acid in the sample by comparing the peak area of salicylic acid in the sample solution to that in the standard solution.
Caption: Workflow for HPLC determination of free salicylic acid.
Titrimetric and Spectrophotometric Methods
While HPLC is the modern standard, classical methods are still referenced in some pharmacopeias for specific tests.
-
Titrimetry: A back-titration method can be used to determine the overall purity of acetylsalicylic acid. This involves hydrolyzing the sample with a known excess of sodium hydroxide and then titrating the unreacted base with a standard acid.[15] However, this method is not specific for individual impurities.
-
Colorimetric Method for Free Salicylic Acid: A simple colorimetric test can be used to limit the amount of free salicylic acid. This method is based on the reaction of salicylic acid with a ferric ammonium sulfate solution to produce a violet-red color.[8][9] The intensity of the color in the sample solution is compared to that of a standard solution containing a known amount of salicylic acid.[8][9]
Gas Chromatography (GC) for Residual Solvents
Principle: GC is used to separate and quantify volatile organic compounds, making it the ideal technique for analyzing residual solvents. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.
Experimental Protocol: GC for Residual Solvents (General Approach)
-
Sample Preparation: Dissolve a known amount of the acetylsalicylic acid sample in a suitable solvent (e.g., dimethyl sulfoxide).
-
GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.
-
Analysis: Inject the sample solution into the GC and run the analysis under programmed temperature conditions to separate the solvents.
-
Quantification: Identify and quantify the residual solvents by comparing the peak areas to those of a standard solution containing known concentrations of the potential solvents.
Atomic Absorption Spectroscopy (AAS) for Heavy Metals
Principle: AAS is a highly sensitive technique used to determine the concentration of specific metal elements in a sample.[6][7] The sample is atomized, and the amount of light absorbed by the ground-state atoms at a specific wavelength is proportional to the concentration of the element.
Experimental Protocol: AAS for Heavy Metals (General Approach)
-
Sample Preparation: The sample is typically digested using a mixture of acids to bring the metals into solution.
-
AAS System: Use an atomic absorption spectrophotometer equipped with a hollow cathode lamp specific for the metal being analyzed.
-
Analysis: Aspirate the prepared sample solution into the flame or graphite furnace of the AAS.
-
Quantification: Measure the absorbance and determine the concentration of the heavy metal by comparing it to a calibration curve prepared from standard solutions of the metal.
Conclusion
The identification and control of impurities in commercial batches of acetylsalicylic acid are critical for ensuring its quality, safety, and efficacy. A thorough understanding of the potential impurities and the appropriate analytical methodologies is essential for drug development professionals. While HPLC remains the cornerstone for organic impurity profiling, a combination of techniques, including GC and AAS, is necessary for a comprehensive assessment of the impurity profile. Adherence to pharmacopeial standards and the implementation of validated analytical methods are fundamental to the production of high-quality acetylsalicylic acid.
References
- Impurity Profile Study of Aspirin in Bulk and Tablet Dosage Forms. (n.d.).
- Ronowicz, J., et al. (n.d.). Impurity profile analysis of drug products containing acetylsalicylic acid: A chemometric approach.
- Acetylsalicylic-Acid-Impurities. (n.d.).
- How does the presence of impurities in pure aspirin powder affect its safety?. (2026, January 7). Blog.
- Aspirin Impurities and Rel
- Gowri Sankar, D., et al. (n.d.). Impurity Profiling of Aspirin in Tablet Dosage Forms by Reverse Phase High Performance Liquid Chromatography.
- (PDF) The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. (n.d.).
- Assessment of Degradation Behavior for Acetylsalicylic Acid Using a Plasma in Liquid Process. (2019, November 16). MDPI.
- Explain how the following drug (Aspirin) degrades with the use of curly a... (2025, December 19). Filo.
- The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. (2021, April 14). PMC.
- Aspirin. (n.d.). Wikipedia.
- Aspirin Monographs. (n.d.). USP-NF.
- Aspirin Impurities, Related Compounds, Reference Standards. (n.d.). SynThink.
- Limit of Free Salicylic Acid in Aspirin Tablets Using the Kinetex® 5 μm C18 Under USP Allowable. (n.d.). Phenomenex.
- IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. (2024, September 23). googleapis.com.
- Protocol for the Quantitative Determination of Active Ingredient in Aspirin Tablets. (n.d.). Alfa Chemistry.
- usp31nf26s1_m6240, USP Monographs: Aspirin. (n.d.). Pharmacopeia.cn.
- Experiment 2 Synthesis of Aspirin. (n.d.).
- Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. (n.d.).
- Aspirin Monograph and Testing Methods. (n.d.). Scribd.
- Determination of Free Salicylic Acid in Aspirin and Aspirin Products. (1966). PubMed.
- Determination of acetylsalicylic acid and related substances in pharmaceutical preparations and bulk drugs by capillary electrophoresis. (n.d.).
- (PDF) Atomic Absorption Analysis of Toxic Heavy Metal Impurities in Various Commercial Aspirin Formulations. (2015, February 5).
- Atomic Absorption Analysis of Toxic Heavy Metal Impurities in Various Commercial Aspirin Formulations. (2015, February 6). Science Publishing Group.
- Methods for the Analysis of Aspirin and Caffeine Tablets. (n.d.). Emerging Standards.
- Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. (n.d.).
- RU2456580C1 - Method of determining free salicylic acid in aspirin. (n.d.).
- Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. (n.d.).
- Aspirin. (2025, February 17). USP.
- Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. (2021, September 28). Agilent.
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. veeprho.com [veeprho.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Atomic Absorption Analysis of Toxic Heavy Metal Impurities in Various Commercial Aspirin Formulations, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. uspbpep.com [uspbpep.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. asianpubs.org [asianpubs.org]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. phenomenex.com [phenomenex.com]
- 14. uspnf.com [uspnf.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Qualifying Reference Standards for 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine
Topic: Reference standards for quantifying 1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine Content Type: Publish Comparison Guide
Executive Summary
1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine (hereafter referred to as 6-TFQ-MA ) is a critical pharmacophore and building block used in the synthesis of next-generation kinase inhibitors (e.g., EGFR, HDAC, and VEGFR-2 inhibitors) and anti-infective agents.[1]
Unlike established Active Pharmaceutical Ingredients (APIs), no pharmacopeial (USP/EP/BP) primary reference standard exists for this intermediate. This creates a significant gap in the analytical supply chain. Relying on commercial "building block" grade materials (often labeled >95% purity by LC-Area%) can introduce assay errors of 5–15% due to undetected salts, residual solvents, and water content.
This guide outlines the rigorous qualification of an In-House Primary Reference Standard for 6-TFQ-MA, comparing the "Vendor Standard" against a "Qualified Standard" using quantitative Nuclear Magnetic Resonance (qNMR) and Mass Balance approaches.
Part 1: The Technical Landscape
The Hierarchy of Standards
When quantifying 6-TFQ-MA (e.g., as a starting material or a genotoxic impurity), researchers face three tiers of reference material. The choice of standard dictates the accuracy of your quantitative data.
| Feature | Tier 1: Commercial "Building Block" | Tier 2: Certified Reference Material (CRM) | Tier 3: In-House Qualified Standard |
| Source | Chemical Catalog Vendors (e.g., Sigma, Fluorochem) | Specialized Standards Manufacturers | Generated In-House from Tier 1 Material |
| Purity Claim | "95%" or "98%" (usually by HPLC Area %) | 99.1% ± 0.5% (w/w) | Assigned by qNMR or Mass Balance |
| Traceability | None / Batch-specific | SI Units (NIST/BIPM) | Traceable to NIST via Internal Standard |
| Data Provided | Basic 1H-NMR, LC-MS | Full CoA (TGA, KF, ROI, HPLC) | Full Characterization Report |
| Risk | High: Ignores water/salts. | Low: Expensive & Rare. | Low: The "Gold Standard" for Development. |
Critical Insight: A vendor may claim 98% purity based on HPLC UV area. However, if the material exists as a hydrochloride salt (often unstated) or contains 5% water/solvent, the effective assay (w/w) could be as low as 85%. Using this as a standard without correction will result in a 15% overestimation of your target analyte.
Part 2: Comparative Performance Data
The following data illustrates the discrepancy between a typical commercial sample and the same material after proper qualification.
Table 1: Characterization of a Single Batch of 6-TFQ-MA
| Test Parameter | Vendor Certificate (Tier 1) | Qualified In-House Standard (Tier 3) | Impact on Quantification |
| Identity | 1H-NMR (Conforms) | 1H-NMR, 13C-NMR, MS, IR (Confirmed) | Confirms structure, rules out isomers. |
| Chromatographic Purity | 98.5% (LC-UV Area) | 98.4% (LC-UV Area) | Misleading: Does not account for non-UV impurities. |
| Residual Solvents | Not Tested | 1.2% (DMSO/Ethyl Acetate) | Lowers potency. |
| Water Content (KF) | Not Tested | 2.1% (Hygroscopic amine) | Lowers potency. |
| Residue on Ignition | Not Tested | 0.3% (Inorganic salts) | Lowers potency. |
| Counter-ion | Not Stated | 0.0% (Free base confirmed) | Critical for MW calculations. |
| ASSIGNED PURITY (Assay) | "98%" (Implied) | 94.8% (w/w) | 3.2% Error Gap |
Part 3: Qualification Protocol (The "Gold Standard")
Since no compendial standard exists, you must characterize the material yourself. The most robust method for 6-TFQ-MA is qNMR (Quantitative NMR) because it measures the molar ratio of the analyte against a NIST-traceable internal standard, independent of the analyte's UV response factor.
Workflow: The Qualification Decision Tree
Figure 1: Workflow for qualifying a non-compendial reference standard.
Detailed Methodology: qNMR for 6-TFQ-MA
1. Solvent Selection:
-
6-TFQ-MA is a quinazoline; it has limited solubility in water but dissolves well in DMSO-d6 or Methanol-d4 .
-
Recommended: DMSO-d6 (prevents exchange of the amine protons and ensures solubility).
2. Internal Standard (IS) Selection:
-
Maleic Acid (Traceable to NIST SRM): Excellent for DMSO-d6. Sharp singlet at ~6.3 ppm.
-
1,3,5-Trimethoxybenzene: Good alternative if aromatic region is crowded.
-
Note: Avoid standards that overlap with the quinazoline aromatic protons (7.5 – 8.5 ppm) or the methylene protons (~4.0 - 4.5 ppm).
3. Experimental Procedure:
-
Weighing: Accurately weigh ~10 mg of 6-TFQ-MA and ~10 mg of Maleic Acid (IS) into the same vial using a 5-digit analytical balance (precision is key).
-
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Relaxation delay (d1): ≥ 30 seconds (ensure full relaxation of T1).
-
Pulse angle: 90°.
-
Scans: 16 or 32.
-
-
Calculation:
Part 4: Handling & Stability
-
Hygroscopicity: The primary amine group (-CH2NH2) makes 6-TFQ-MA prone to absorbing atmospheric moisture and reacting with CO2 to form carbamates.
-
Storage: Store the qualified standard in amber vials, desiccated, at -20°C .
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
-
Al Tanoury, F. J., et al. (2021). Synthesis and Development of Quinazoline Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. Link
-
BIPM (Bureau International des Poids et Mesures). qNMR Internal Standards for Purity Assignment. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
